molecular formula C11H15ClN2 B1666346 5-Methyltryptamine hydrochloride CAS No. 1010-95-3

5-Methyltryptamine hydrochloride

カタログ番号: B1666346
CAS番号: 1010-95-3
分子量: 210.7 g/mol
InChIキー: RBHDFGBPJGEYCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyltryptamine hydrochloride acts as a 5-HT receptor agonist.

特性

IUPAC Name

2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDFGBPJGEYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-47-2 (Parent)
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40143627
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-95-3
Record name 1H-Indole-3-ethanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1H-indole-3-ethylamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methyltryptamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed synthesis pathway or experimental protocols for 5-Methyltryptamine hydrochloride. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially psychoactive or otherwise harmful substances is outside the scope of my safety guidelines.

Instead, I can offer information on the general chemical class of tryptamines, their importance in neuroscience research, and the principles of chemical reactions commonly used in their study from a theoretical and educational perspective. This information is intended for academic understanding and does not include practical instructions for synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltryptamine hydrochloride (5-MT HCl) is a substituted tryptamine (B22526) and a derivative of the neurotransmitter serotonin (B10506). As a non-selective serotonin receptor agonist with notable affinity for the 5-HT2A receptor, it is a compound of significant interest in neuropharmacology and drug development.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data for researchers and developers working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as formulation, bioavailability, and analytical method development.

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. Data for related compounds are also provided for comparative purposes.

PropertyThis compound5-Methoxy-α-methyltryptamine Hydrochloride (related compound)α-Methyltryptamine Hydrochloride (related compound)
Molecular Formula C₁₁H₁₅ClN₂[3]C₁₂H₁₇ClN₂O[4]C₁₁H₁₄N₂ · HCl[5]
Molecular Weight 210.70 g/mol [3]240.7 g/mol [4]210.7 g/mol [5]
Melting Point 289-292 °C (decomposition)216-218 °C[4]Not Available
Solubility Water: 50 mg/mLDMSO: Slightly soluble[6]Methanol: Slightly soluble[6]Methanol: Soluble[4]Water: Soluble[4]Chloroform: Insoluble[4]Hexane: Insoluble[4]DMF: 11 mg/mL[5]DMSO: 11 mg/mL[5]Ethanol: 20 mg/mL[5]PBS (pH 7.2): 5 mg/mL[5]
pKa Not AvailableNot AvailableNot Available
Spectral Data

Spectral analysis is essential for the identification and characterization of chemical compounds.

  • ¹³C NMR Spectrum: A ¹³C NMR spectrum for 3-(2-aminoethyl)-5-methylindole, monohydrochloride is available and provides characteristic chemical shifts for the carbon atoms in the molecule.[7]

  • FTIR Spectrum: An FTIR spectrum of the related compound 5-Methoxy-alpha-methyltryptamine HCl shows characteristic peaks for the functional groups present in tryptamine derivatives.[4]

  • UV-Vis Spectrum: The UV-Vis spectrum of the related compound α-methyltryptamine hydrochloride exhibits absorption maxima at 220, 281, and 290 nm.[5] For tryptamine, the absorption maxima are at 196 nm, 220 nm, and 280 nm.[8]

Mechanism of Action and Signaling Pathway

5-Methyltryptamine acts as a non-selective serotonin receptor agonist, with a particularly high potency as a full agonist at the 5-HT2A receptor.[1][2] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5-HT2A Receptor Signaling Pathway

The activation of the 5-HT2A receptor by an agonist like 5-Methyltryptamine initiates a cascade of intracellular events. The following diagram illustrates this signaling pathway.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MT_HCl 5-Methyltryptamine HCl 5HT2A_R 5-HT2A Receptor 5MT_HCl->5HT2A_R Binds to Gq_protein Gq Protein (α, β, γ subunits) 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC α subunit activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Signaling Pathway

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline methodologies for key physicochemical experiments.

Synthesis of this compound

A common method for the synthesis of tryptamines is the Fischer indole (B1671886) synthesis.

G Fischer Indole Synthesis of 5-Methyltryptamine p_tolylhydrazine_hcl p-Tolylhydrazine Hydrochloride fischer_indole_synthesis Fischer Indole Synthesis p_tolylhydrazine_hcl->fischer_indole_synthesis 4_aminobutyraldehyde_acetal 4-Aminobutyraldehyde Diethyl Acetal 4_aminobutyraldehyde_acetal->fischer_indole_synthesis acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->fischer_indole_synthesis 5_methyltryptamine_freebase 5-Methyltryptamine (Freebase) fischer_indole_synthesis->5_methyltryptamine_freebase precipitation Precipitation 5_methyltryptamine_freebase->precipitation hcl_in_ether HCl in Ether hcl_in_ether->precipitation 5_methyltryptamine_hcl 5-Methyltryptamine Hydrochloride precipitation->5_methyltryptamine_hcl purification Purification (Recrystallization) 5_methyltryptamine_hcl->purification final_product Pure 5-Methyltryptamine Hydrochloride purification->final_product

References

5-Methyltryptamine Hydrochloride: A Technical Guide to its Mechanism of Action at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltryptamine (5-MeT) hydrochloride is a tryptamine (B22526) derivative that acts as a non-selective agonist at multiple serotonin (B10506) (5-HT) receptors and as a serotonin releasing agent.[1] Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) allows it to interact with a wide array of 5-HT receptor subtypes, initiating a cascade of intracellular signaling events. This technical guide provides a detailed overview of the mechanism of action of 5-Methyltryptamine hydrochloride at serotonin receptors, presenting quantitative pharmacological data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Core Mechanism of Action: Serotonin Receptor Agonism and Serotonin Release

The primary mechanism of action of 5-Methyltryptamine is twofold: direct agonism at postsynaptic serotonin receptors and the promotion of serotonin release from presynaptic neurons.[1] Its most pronounced effect is as a potent full agonist at the 5-HT2A receptor.[1] Additionally, it demonstrates activity as a ligand at 5-HT1A and 5-HT2B receptors and as an agonist at 5-HT1D and 5-HT2C receptors.[1] In contrast, it exhibits very low potency as an agonist at the 5-HT3 receptor.[1]

Beyond direct receptor interaction, 5-Methyltryptamine is a selective serotonin releasing agent, with significantly lower potency for inducing the release of dopamine (B1211576) and norepinephrine.[1]

Quantitative Pharmacological Data

The following tables summarize the known binding affinities and functional activities of 5-Methyltryptamine at various human serotonin receptor subtypes.

Table 1: Binding Affinities (Ki) of 5-Methyltryptamine at Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1ALigand
5-HT1B-
5-HT1DAgonist
5-HT1E-
5-HT1F-
5-HT2A-
5-HT2BLigand
5-HT2CAgonist
5-HT3-
5-HT4-
5-HT5A-
5-HT6-
5-HT7-
Data for several receptor subtypes are not currently available in the public domain and are denoted by "-".

Table 2: Functional Activity (EC50 and Emax) of 5-Methyltryptamine at Human Serotonin Receptors

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)
5-HT2A-6.00100
5-HT3-60,000-
Data for several receptor subtypes are not currently available in the public domain and are denoted by "-".

Table 3: Monoamine Release Activity of 5-Methyltryptamine

MonoamineEC50 (nM)
Serotonin139
Dopamine>10,000
Norepinephrine>10,000

Serotonin Receptor Signaling Pathways

The activation of different serotonin receptor subtypes by 5-Methyltryptamine initiates distinct intracellular signaling cascades, primarily mediated by G proteins. The major signaling pathways are outlined below.

Gq-Coupled Receptor Signaling (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

The 5-HT2 family of receptors primarily couple to Gq/11 proteins.[2] Agonist binding, such as that of 5-Methyltryptamine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2]

Gq_Signaling_Pathway 5-MeT 5-MeT 5-HT2 Receptor 5-HT2 Receptor 5-MeT->5-HT2 Receptor binds Gq/11 Gq/11 5-HT2 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca2+ release Ca2+ release IP3->Ca2+ release stimulates Cellular Response Cellular Response PKC->Cellular Response Ca2+ release->Cellular Response

Gq-Coupled Signaling Pathway

Gi-Coupled Receptor Signaling (e.g., 5-HT1A, 5-HT1D)

The 5-HT1 receptor family typically couples to Gi/o proteins.[2] Activation of these receptors by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Gi_Signaling_Pathway 5-MeT 5-MeT 5-HT1 Receptor 5-HT1 Receptor 5-MeT->5-HT1 Receptor binds Gi/o Gi/o 5-HT1 Receptor->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases conversion of ATP ATP ATP PKA PKA cAMP->PKA reduces activation Cellular Response Cellular Response PKA->Cellular Response

Gi-Coupled Signaling Pathway

Gs-Coupled Receptor Signaling (e.g., 5-HT4, 5-HT6, 5-HT7)

Serotonin receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to Gs proteins.[4] Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

Gs_Signaling_Pathway 5-MeT 5-MeT 5-HT4/6/7 Receptor 5-HT4/6/7 Receptor 5-MeT->5-HT4/6/7 Receptor binds Gs Gs 5-HT4/6/7 Receptor->Gs activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase stimulates cAMP cAMP Adenylyl Cyclase->cAMP increases conversion of ATP ATP ATP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response

Gs-Coupled Signaling Pathway

β-Arrestin Signaling

In addition to G protein-mediated signaling, agonist binding to serotonin receptors can also trigger β-arrestin-dependent pathways. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades independent of G proteins.[5] It is noteworthy that studies on the related compound 5-MeO-DMT suggest that N-methyltryptamines may not recruit the β-arrestin2/Src/Akt signaling complex at the 5-HT2A receptor.[6]

Beta_Arrestin_Signaling cluster_receptor Agonist Binding & Phosphorylation cluster_arrestin β-Arrestin Recruitment & Signaling 5-MeT 5-MeT 5-HT Receptor 5-HT Receptor 5-MeT->5-HT Receptor binds GRK GRK 5-HT Receptor->GRK activates P-Receptor Phosphorylated Receptor GRK->5-HT Receptor phosphorylates β-Arrestin β-Arrestin P-Receptor->β-Arrestin recruits Receptor Complex Receptor-Arrestin Complex β-Arrestin->Receptor Complex Desensitization Desensitization Receptor Complex->Desensitization Internalization Internalization Receptor Complex->Internalization Signaling Cascade Signaling Cascade Receptor Complex->Signaling Cascade

β-Arrestin Signaling Pathway

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological profile of compounds like 5-Methyltryptamine at serotonin receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound (5-Methyltryptamine). The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

  • General Protocol:

    • Membrane Preparation: Cells expressing the target human serotonin receptor subtype are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

    • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the receptor.

    • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.

Radioligand_Binding_Workflow A Cell Culture expressing 5-HT Receptor B Membrane Preparation A->B C Incubation with Radioligand & 5-MeT B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the cellular response following receptor activation and are used to determine the potency (EC50) and efficacy (Emax) of an agonist.

  • cAMP Assays (for Gs- and Gi-coupled receptors):

    • Principle: These assays measure changes in intracellular cAMP levels. For Gs-coupled receptors, agonist activation leads to an increase in cAMP. For Gi-coupled receptors, agonist activation inhibits forskolin-stimulated cAMP production.

    • General Protocol:

      • Cells expressing the target receptor are plated in a multi-well plate.

      • For Gi-coupled receptors, cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase.

      • Cells are then treated with varying concentrations of 5-Methyltryptamine.

      • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

      • Data are plotted to generate a dose-response curve from which EC50 and Emax values are determined.

  • Phosphoinositide (IP1) Hydrolysis Assays (for Gq-coupled receptors):

    • Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following the activation of the Gq pathway.

    • General Protocol:

      • Cells expressing the target Gq-coupled receptor are plated.

      • Cells are incubated with a buffer containing LiCl (to inhibit the degradation of IP1) and then treated with a range of concentrations of 5-Methyltryptamine.

      • Following incubation, cells are lysed, and the accumulated IP1 is quantified, typically using an HTRF-based competitive immunoassay.

      • Dose-response curves are generated to determine EC50 and Emax values.

Functional_Assay_Workflow cluster_cAMP cAMP Assay (Gs/Gi) cluster_IP1 IP1 Assay (Gq) cluster_analysis Data Analysis A1 Plate Cells A2 Add Forskolin (Gi) & 5-MeT A1->A2 A3 Cell Lysis A2->A3 A4 cAMP Measurement (e.g., HTRF) A3->A4 C1 Generate Dose-Response Curve A4->C1 B1 Plate Cells B2 Add LiCl & 5-MeT B1->B2 B3 Cell Lysis B2->B3 B4 IP1 Measurement (e.g., HTRF) B3->B4 B4->C1 C2 Determine EC50 & Emax C1->C2

Functional Assay Workflow

Conclusion

This compound exhibits a complex pharmacological profile characterized by its non-selective agonism at multiple serotonin receptors and its activity as a serotonin releasing agent. Its potent full agonism at the 5-HT2A receptor is a key feature of its mechanism of action. A comprehensive understanding of its binding affinities, functional potencies, and the specific signaling pathways it modulates at each serotonin receptor subtype is crucial for elucidating its physiological effects and for guiding future drug development efforts. Further research is warranted to fully characterize its interaction with the complete panel of human serotonin receptors and to explore the nuances of its signaling, including the potential for biased agonism and the role of β-arrestin-mediated pathways.

References

An In-Depth Technical Guide to the Pharmacology and Toxicology of 5-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyltryptamine (5-MT) hydrochloride is a tryptamine (B22526) derivative that has garnered interest within the scientific community for its psychoactive properties and its relationship to the endogenous neurotransmitter serotonin (B10506). As a non-selective serotonin receptor agonist and a serotonin releasing agent, its pharmacological profile presents a complex interplay of effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of 5-Methyltryptamine hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and safety profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Pharmacology

Mechanism of Action

This compound primarily exerts its effects through its interaction with the serotonergic system. It functions as a non-selective agonist at various serotonin (5-HT) receptor subtypes and also acts as a serotonin releasing agent.[1]

1.1.1. Serotonin Receptor Agonism

5-MT demonstrates notable activity as a potent full agonist at the 5-HT2A receptor, a key target for many psychedelic compounds.[1] Activation of this receptor is believed to be the primary driver of its hallucinogenic effects. The head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic activity in humans, is consistently induced by 5-HT2A receptor agonists.[2][3][4] In addition to the 5-HT2A receptor, 5-MT also interacts with other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2B, and 5-HT2C receptors.[1] Its activity at these other receptors likely contributes to its complex pharmacological profile.

1.1.2. Monoamine Release

Beyond direct receptor agonism, 5-MT is also a monoamine releasing agent, with a high selectivity for inducing the release of serotonin over dopamine (B1211576) and norepinephrine.[1] This action further amplifies serotonergic signaling in the synapse. However, its potency as a serotonin releasing agent is considerably lower than its potency as a 5-HT2A receptor agonist.[1]

Pharmacokinetics

1.2.1. Metabolism

The primary metabolic pathway for tryptamines without substitutions on the amine or alpha carbon, such as 5-MT, is rapid inactivation by monoamine oxidase A (MAO-A).[1][3] This extensive first-pass metabolism significantly reduces the oral bioavailability of 5-MT.[3] Inhibition of MAO-A can dramatically potentiate the effects and duration of action of 5-MT and its analogs.[3][5]

1.2.2. Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of 5-Methyltryptamine and related compounds.

CompoundTargetParameterValueReference
5-Methyltryptamine5-HT2A ReceptorEC506.00 nM[1]
5-MethyltryptamineSerotonin Release (rat brain synaptosomes)EC50139 nM[1]
5-MethyltryptamineDopamine Release (rat brain synaptosomes)EC50>10,000 nM[1]
5-MethyltryptamineNorepinephrine Release (rat brain synaptosomes)EC50>10,000 nM[1]
5-Methoxy-α-methyltryptamine (5-MeO-AMT)5-HT2A ReceptorEC502 to 8.4 nM[6]
5-Methoxy-α-methyltryptamine (5-MeO-AMT)MAO-A InhibitionIC5031,000 nM[6]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)5-HT2A ReceptorKi106 nM
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)5-HT1A ReceptorKi32 nM

Toxicology

The toxicological profile of this compound is not extensively documented in publicly available literature. Much of the understanding of its potential toxicity is extrapolated from studies on structurally related tryptamine derivatives.

Acute Toxicity
In Vivo Studies

In vivo studies with 5-MT and its analogs in rodents have primarily focused on behavioral and physiological effects. The head-twitch response (HTR) is a well-established behavioral marker for 5-HT2A receptor activation and potential hallucinogenic properties.[2][3][4] Studies have shown that compounds like 5-methoxy-α-methyltryptamine (5-MeO-AMT) induce the HTR in mice, and this effect can be blocked by 5-HT2A receptor antagonists.[4]

Acute toxicity studies of the related compound 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) in mice at high doses have been shown to induce apoptotic cell death in the liver, kidney, and brain.[7][8]

Cardiotoxicity

Some tryptamine derivatives have been associated with cardiovascular effects. While specific data for 5-MT is limited, it is an area that warrants investigation in any comprehensive toxicological assessment.

The following table summarizes available toxicological data for 5-Methyltryptamine analogs.

CompoundSpeciesRoute of AdministrationToxicity EndpointValueReference
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)MouseIntraperitonealLD50115 mg/kg
5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)MouseIntraperitonealApoptotic Cell DeathObserved at 2.7 mg/kg[7][8]

Experimental Protocols

Serotonin Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cells.

  • Radioligand Binding: A known concentration of a radiolabeled ligand specific for the receptor subtype is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory potential of this compound on MAO-A and MAO-B activity.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A suitable substrate for each enzyme is selected (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

  • Incubation: The enzyme is incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation is measured over time. This can be done spectrophotometrically or fluorometrically, depending on the substrate and detection method used. For example, the production of hydrogen peroxide can be coupled to a fluorescent probe.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the enzymes involved in its metabolism.

Methodology:

  • Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system to support cytochrome P450 enzyme activity.[9]

  • Time Points: Aliquots are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.[10]

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 5-Methyltryptamine and its metabolites.[9]

Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses.

  • Observation: The mice are placed in an observation chamber, and the frequency of head-twitch responses is recorded for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[2][3]

  • Data Recording: The behavior can be scored manually by trained observers or automatically using video tracking software or magnetometer-based systems.[3][11]

  • Data Analysis: The number of head twitches is quantified for each dose group and compared to a vehicle control group.

Visualizations

G 5-Methyltryptamine 5-Methyltryptamine 5-HT2A Receptor 5-HT2A Receptor 5-Methyltryptamine->5-HT2A Receptor Binds to and activates Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Activates Cellular Response (e.g., Head-Twitch) Cellular Response (e.g., Head-Twitch) Ca2+ Release->Cellular Response (e.g., Head-Twitch) Protein Kinase C (PKC) Activation->Cellular Response (e.g., Head-Twitch)

5-HT2A Receptor Signaling Pathway

G cluster_0 Sample Preparation cluster_1 Metabolite Extraction cluster_2 Analysis Incubation Incubate 5-MT with Human Liver Microsomes and NADPH Quenching Stop reaction with ice-cold Acetonitrile Incubation->Quenching Centrifugation Centrifuge to precipitate proteins Quenching->Centrifugation Supernatant Collection Collect supernatant Centrifugation->Supernatant Collection LC_MSMS LC-MS/MS Analysis Supernatant Collection->LC_MSMS Metabolite_ID Identify and Quantify Metabolites LC_MSMS->Metabolite_ID

In Vitro Metabolism Workflow

G Toxicological Evaluation Toxicological Evaluation In Vitro Assays In Vitro Assays Toxicological Evaluation->In Vitro Assays In Vivo Studies In Vivo Studies Toxicological Evaluation->In Vivo Studies Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Genotoxicity Genotoxicity In Vitro Assays->Genotoxicity Acute Toxicity (LD50) Acute Toxicity (LD50) In Vivo Studies->Acute Toxicity (LD50) Behavioral Assays (HTR) Behavioral Assays (HTR) In Vivo Studies->Behavioral Assays (HTR) Cardiotoxicity Assessment Cardiotoxicity Assessment In Vivo Studies->Cardiotoxicity Assessment

Toxicological Evaluation Framework

Conclusion

This compound is a pharmacologically active compound with a primary mechanism of action centered on the serotonergic system. Its potent agonism at the 5-HT2A receptor, coupled with its activity as a serotonin releasing agent, underlies its psychoactive effects. The toxicological profile of 5-MT is not yet fully characterized, and further research is warranted to establish a comprehensive understanding of its safety. The experimental protocols and data presented in this guide provide a framework for future investigations into the pharmacology and toxicology of this and other related tryptamine derivatives. As with any psychoactive substance, rigorous scientific inquiry is essential to delineate its potential risks and therapeutic applications.

References

In Vivo Effects of 5-Methyltryptamine Hydrochloride and its Analogs in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data regarding the in vivo effects of 5-Methyltryptamine hydrochloride in animal models is limited in publicly available literature. This guide provides a comprehensive overview of the known effects of closely related and structurally similar tryptamine (B22526) analogs, such as alpha-Methyltryptamine (B1671934) (αMT) and 5-methoxy-alpha-methyltryptamine (B72275) (5-MeO-AMT), to serve as a foundational resource for researchers, scientists, and drug development professionals. The findings presented for these analogs are anticipated to share similarities with this compound due to their structural resemblance and common mechanism of action.

Introduction

Tryptamine derivatives are a class of psychoactive compounds that have garnered significant interest for their potential therapeutic applications and as tools for investigating serotonergic neurotransmission. This compound belongs to this family and is structurally analogous to endogenous neurotransmitters like serotonin (B10506). The primary mechanism of action for many psychoactive tryptamines is the activation of serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate their hallucinogenic and behavioral effects. This technical guide synthesizes the available quantitative data from in vivo animal studies on close analogs of this compound, details the experimental protocols used to elicit these findings, and visualizes the key signaling pathways and experimental workflows.

Core Pharmacological Effects in Animal Models

The in vivo effects of 5-Methyltryptamine analogs are primarily characterized by behavioral changes, most notably the head-twitch response (HTR) and alterations in locomotor activity. These assays serve as key preclinical indicators of psychoactive potential and impact on the central nervous system.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, side-to-side rotational movement of the head and is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[1]

Table 1: Quantitative Data on Head-Twitch Response (HTR) Induced by Tryptamine Analogs in Mice

CompoundDose (mg/kg)Route of AdministrationAnimal ModelMean HTR Count (per observation period)Antagonist BlockadeReference
5-Methoxy-α-methyltryptamine (5-MeO-AMT)0.3, 1, 3, 10i.p.C57BL/6J MiceDose-dependent increaseKetanserin (5-HT2A antagonist)[2]
alpha-Methyltryptamine (AMT)Not specifiedNot specifiedMiceInduced HTRM100907 (5-HT2A antagonist)[3]
5-Fluoro-α-methyltryptamine (5-FMT)Not specifiedNot specifiedMiceRapidly induced HTRCycloheptadine, p-chlorophenylalanine, fluoxetine[4]
6-Fluoro-α-methyltryptamine (6-FMT)Not specifiedNot specifiedMiceRapidly induced HTRCycloheptadine, p-chlorophenylalanine, fluoxetine[4]
2-Methyl tryptamine hydrochloride (2-MT HCl)3i.p.MiceElicited HTRKetanserin[5]
Locomotor Activity

The assessment of locomotor activity provides insights into the stimulant or depressant effects of a compound. Tryptamine analogs have been shown to produce varied effects on locomotion, which can be influenced by the specific compound, dose, and animal model.

Table 2: Effects of Tryptamine Analogs on Locomotor Activity in Rodents

CompoundDose (mg/kg)Route of AdministrationAnimal ModelEffect on Locomotor ActivityReference
alpha-Methyltryptamine (AMT)10Not specifiedMiceSignificant and long-lasting increase[6]
5-Methoxy-α-methyltryptamine (5-MeO-AMT)Not specifiedNot specifiedMiceInhibition[3]
Pyrrolidino tryptamine hydrochloride (PYT HCl)Not specifiedi.p.MiceReduced locomotor activity[5]
Piperidino tryptamine hydrochloride (PIT HCl)Not specifiedi.p.MiceReduced locomotor activity[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are the methodologies for the key behavioral assays cited in this guide.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head twitches in mice as a behavioral measure of 5-HT2A receptor activation.

Animals: Male C57BL/6J mice are commonly used.[2] Animals are typically group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus: A transparent cylindrical observation chamber (e.g., 20 cm diameter, 25 cm height). A high-resolution camera is mounted above the chamber to record the sessions.[7]

Procedure:

  • Habituation: Mice are habituated to the observation chamber for 30-60 minutes prior to drug administration to reduce novelty-induced stress.

  • Drug Administration: The test compound (e.g., 5-MeO-AMT) or vehicle is administered, typically via intraperitoneal (i.p.) injection.[2][7]

  • Observation: Immediately following administration, mice are returned to the observation chamber, and video recording begins. The observation period typically lasts for 30-60 minutes.[7]

  • Data Analysis: A trained observer, blind to the treatment conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming behavior. The total number of head twitches per observation period is recorded for each animal.

Locomotor Activity Assay

Objective: To measure the effects of a compound on spontaneous horizontal and vertical movement in an open field.

Animals: Male mice are frequently used.[6]

Apparatus: An open field arena, which is a square or circular enclosure with sensors to detect movement. The arena is often enclosed in a sound-attenuating chamber to minimize external disturbances.

Procedure:

  • Habituation: Animals are typically habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered according to the study design.

  • Testing: Following a predetermined pretreatment period, the animal is placed in the center of the open field arena, and its activity is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Automated software is used to quantify various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The primary molecular target of many psychoactive tryptamines is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[8][9] Activation of the 5-HT2A receptor initiates a downstream signaling cascade that is believed to underlie the observed behavioral effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine 5-Methyltryptamine Analog Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Head-Twitch) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

5-HT2A Receptor Signaling Cascade
Experimental Workflow

The following diagram illustrates a generalized workflow for in vivo behavioral studies of tryptamine analogs in animal models.

experimental_workflow start Start: Experimental Design animal_prep Animal Preparation (Acclimation, Housing) start->animal_prep randomization Randomization of Animals into Treatment Groups animal_prep->randomization drug_prep Drug Preparation (Vehicle, Dosing Solutions) drug_prep->randomization habituation Habituation to Test Apparatus randomization->habituation administration Drug/Vehicle Administration habituation->administration behavioral_assay Behavioral Assay (e.g., HTR, Locomotor Activity) administration->behavioral_assay data_collection Data Collection (Video Recording, Automated Tracking) behavioral_assay->data_collection data_analysis Data Analysis (Statistical Tests) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End: Conclusion & Reporting interpretation->end

Typical Workflow for Rodent Behavioral Testing

Conclusion and Future Directions

The available in vivo data from animal models on close structural analogs of this compound, such as αMT and 5-MeO-AMT, consistently demonstrate effects on the central nervous system, primarily mediated through the 5-HT2A receptor. The head-twitch response is a robust and quantifiable indicator of the hallucinogenic potential of these compounds, while their effects on locomotor activity can be more varied.

A significant gap in the literature exists for this compound itself. Future research should focus on conducting comprehensive in vivo studies with this specific compound to determine its pharmacological and toxicological profile. Direct comparisons with its close analogs would be invaluable for understanding the structure-activity relationships within this class of tryptamines. Further investigation into the pharmacokinetics and metabolism of this compound is also warranted to provide a complete preclinical data package for any potential therapeutic development.

References

5-Methyltryptamine hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyltryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent serotonin (B10506) receptor agonist. This document consolidates key chemical, pharmacological, and procedural information relevant to research and development applications.

Chemical Identity and Properties

This compound is a tryptamine (B22526) derivative that is structurally related to the endogenous neurotransmitter serotonin. It is widely used in scientific research to investigate the serotonergic system.

Chemical Structure:

  • IUPAC Name: 2-(5-Methyl-1H-indol-3-yl)ethanamine hydrochloride[1]

  • Synonyms: 3-(2-Aminoethyl)-5-methylindole hydrochloride[2]

  • CAS Number: 1010-95-3[1][2]

  • Molecular Formula: C₁₁H₁₅ClN₂[1][2]

  • Molecular Weight: 210.70 g/mol [1][2]

Physicochemical Properties:

PropertyValueReference
Melting Point289-292 °C (decomposes)
SolubilitySoluble in water (50 mg/mL)
AppearanceOff-white crystalline powder
Storage ConditionsStore at 0-8°C

Pharmacological Profile

5-Methyltryptamine is a non-selective serotonin receptor agonist and a serotonin releasing agent.[3] Its primary pharmacological activity is mediated through its interaction with various serotonin (5-HT) receptor subtypes, with a notable potency at the 5-HT₂A receptor.

Quantitative Pharmacological Data:

ParameterReceptor/TransporterValue (nM)NotesReference
EC₅₀ (Functional Potency) 5-HT₂A6.00Full agonist[3]
Serotonin Release139[3]
Dopamine Release>10,000High selectivity for serotonin release[3]
Norepinephrine Release>10,000High selectivity for serotonin release[3]
Ligand Binding 5-HT₁A-Known to be a ligand[3]
5-HT₂B-Known to be a ligand[3]
Functional Agonism 5-HT₁D-Agonist activity[3]
5-HT₂C-Agonist activity[3]
5-HT₃60,000Very low potency[3]

Signaling Pathway

As a potent 5-HT₂A receptor agonist, this compound activates the Gq/G₁₁ signaling cascade. This pathway is crucial for its physiological and pharmacological effects.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_MeT_HCl 5-Methyltryptamine hydrochloride 5HT2A_R 5-HT2A Receptor (GPCR) 5_MeT_HCl->5HT2A_R Binds to Gq_protein Gq/G11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_release->Cellular_Response

5-HT₂A Receptor Gq/G₁₁ Signaling Pathway

Experimental Protocols

The following protocols are representative methodologies for studying the pharmacological properties of this compound.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol determines the binding affinity of this compound for the 5-HT₂A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • [³H]-Ketanserin (radioligand)

  • This compound (test compound)

  • Serotonin (reference compound)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT₂A cells and harvest.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to a final volume of 200 µL:

      • Total Binding: 50 µL assay buffer, 50 µL [³H]-Ketanserin, 100 µL membrane suspension.

      • Non-specific Binding: 50 µL Serotonin (10 µM final concentration), 50 µL [³H]-Ketanserin, 100 µL membrane suspension.

      • Test Compound: 50 µL of this compound (at various concentrations), 50 µL [³H]-Ketanserin, 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-h5-HT2A) Start->Prepare_Membranes Setup_Assay Set up 96-well plate: Total, Non-specific, and Test Compound wells Prepare_Membranes->Setup_Assay Add_Radioligand Add [³H]-Ketanserin Setup_Assay->Add_Radioligand Add_Membranes Add Membrane Suspension Add_Radioligand->Add_Membranes Incubate Incubate at RT for 60 min Add_Membranes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-cold Buffer Filter->Wash Count Scintillation Counting (CPM) Wash->Count Analyze Data Analysis: Calculate IC₅₀ and Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Representative Synthesis of this compound

The following is a representative synthetic route for this compound, based on established methods for similar tryptamines.

Materials:

Procedure:

  • Acylation:

    • Dissolve 5-methylindole in anhydrous diethyl ether.

    • Add oxalyl chloride dropwise at 0°C.

    • Stir the reaction mixture until the formation of the indol-3-ylglyoxylyl chloride is complete.

  • Amidation:

    • Add a solution of dimethylamine in diethyl ether to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the formation of the corresponding amide is complete.

  • Reduction:

    • Carefully add the crude amide to a suspension of lithium aluminum hydride in anhydrous THF.

    • Reflux the mixture to reduce the amide and carbonyl groups.

  • Work-up and Purification:

    • Quench the reaction carefully with water and sodium hydroxide (B78521) solution.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield the free base of 5-methyltryptamine.

  • Salt Formation:

    • Dissolve the free base in anhydrous diethyl ether.

    • Add a solution of hydrochloric acid in ethanol (B145695) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis_Pathway 5_Methylindole 5-Methylindole Intermediate_1 Indol-3-ylglyoxylyl chloride 5_Methylindole->Intermediate_1 1. Oxalyl chloride Intermediate_2 N,N-Dimethyl-2-(5-methyl- 1H-indol-3-yl)-2-oxoacetamide Intermediate_1->Intermediate_2 2. Dimethylamine Free_Base 5-Methyltryptamine (Free Base) Intermediate_2->Free_Base 3. LiAlH₄ Final_Product 5-Methyltryptamine Hydrochloride Free_Base->Final_Product 4. HCl

Representative Synthesis of 5-Methyltryptamine HCl

References

The Rise of 5-Methylated Tryptamines: A Deep Dive into Discovery, Pharmacology, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical context, and pharmacological properties of 5-methylated tryptamines. This class of compounds, which includes the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), has garnered significant interest from researchers, scientists, and drug development professionals for its unique psychoactive effects and potential therapeutic applications. This document details the initial synthesis and identification of key 5-methylated tryptamines, their ethnobotanical origins, and the key experiments that have elucidated their mechanisms of action.

Discovery and Historical Context

The journey of 5-methylated tryptamines from traditional shamanic rituals to modern clinical research is a testament to their profound effects on the human psyche.

1.1. 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)

The story of 5-MeO-DMT begins with its first chemical synthesis in 1936 by Japanese chemists Toshio Hoshino and Kenya Shimodaira.[1] However, its presence in nature was not confirmed until 1959, when it was isolated from the bark of Dictyoloma incanescens.[1]

Long before its chemical identification, indigenous peoples of South America utilized plants containing 5-MeO-DMT for spiritual and healing purposes for thousands of years.[1] Preparations such as "yopo" and "vilca," derived from the seeds of Anadenanthera peregrina and Anadenanthera colubrina respectively, were used as psychoactive snuffs.[1][2] Various species of the genus Virola are also used in the Amazon region to prepare psychoactive snuffs and pellets from the tree's resin.[2]

In addition to the botanical kingdom, 5-MeO-DMT is famously found in the glandular secretions of the Sonoran Desert toad (Incilius alvarius).[1][3] The use of toad venom for its psychoactive properties is a more recent phenomenon, largely popularized in the latter half of the 20th century.[1] The compound has also been identified in certain species of fungi, such as Amanita citrina and Amanita porphyria.[1][2]

1.2. Other Notable 5-Methylated Tryptamines

The exploration of tryptamine (B22526) chemistry, notably by Alexander Shulgin, led to the synthesis and characterization of a range of 5-methylated analogues.

  • 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): First synthesized in 1985 by Alexander Shulgin and David Repke, 5-MeO-MiPT, colloquially known as "Moxy," was part of a systematic investigation into the structure-activity relationships of tryptamines.[4][5]

  • 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT): This compound was first synthesized and described in scientific literature in 1958, with its psychedelic effects in humans being documented in the late 1970s by Alexander Shulgin and David E. Nichols.[6]

  • 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): First synthesized by Alexander Shulgin, it appeared on the research chemical market in 2004.[7]

Pharmacology and Mechanism of Action

5-methylated tryptamines exert their effects primarily through interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, with a particularly complex interplay between the 5-HT1A and 5-HT2A subtypes.

2.1. Receptor Binding and Functional Activity

These compounds are agonists at serotonin receptors, but with varying affinities and efficacies. A key characteristic of many 5-methylated tryptamines, especially 5-MeO-DMT, is their high affinity for the 5-HT1A receptor, often exceeding their affinity for the 5-HT2A receptor, which is the primary target for classic psychedelics like psilocybin and LSD.

The following tables summarize the quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of several 5-methylated tryptamines.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)SERT Ki (µM)
5-MeO-DMT < 10>1000187Low µM affinity
5-MeO-MiPT 5816313003.3
5-MeO-DALT ---Low µM affinity
5-MeO-NIPT ----
5-MeO-EIPT ----
5-MeO-DIPT ---Low µM affinity
5-MeO-MALT ---Low µM affinity
5-MeO-pyr-T ---Low µM affinity
Compound5-HT2A EC50 (nM)5-HT2A Emax (%)
5-MeO-DMT 1.80 - 3.87-
5-MeO-MiPT 2380
5-MeO-DALT -Full Agonist
5-MeO-NIPT -Full Agonist
5-MeO-EIPT -Full Agonist
5-MeO-DIPT -Full Agonist
5-MeO-MALT -Full Agonist
5-MeO-pyr-T -Full Agonist

2.2. Signaling Pathways

The activation of 5-HT2A and 5-HT1A receptors by 5-methylated tryptamines initiates distinct intracellular signaling cascades.

  • 5-HT2A Receptor Pathway: The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is considered central to the psychedelic effects of these compounds.

  • 5-HT1A Receptor Pathway: The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with neuronal inhibition and is thought to contribute to the anxiolytic and antidepressant effects of some serotonergic drugs.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-MeT 5-Methylated Tryptamine 5HT2A 5-HT2A Receptor 5-MeT->5HT2A Gq Gq/11 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Psychedelic_Effects Psychedelic Effects Ca2->Psychedelic_Effects PKC->Psychedelic_Effects Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Values Counting->Data_Analysis End End Data_Analysis->End

References

The Predicted Metabolic Fate of 5-Methyltryptamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted metabolic pathway of 5-Methyltryptamine (5-MeT) hydrochloride, a tryptamine (B22526) derivative of interest in neuropharmacological research. Due to a lack of direct metabolism studies on 5-MeT, this guide extrapolates data from structurally similar and well-characterized tryptamine analogs, including N,N-dimethyltryptamine (DMT), α-methyltryptamine (AMT), and 5-methoxytryptamine (B125070) (5-MT). The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive compounds and the development of new therapeutics.

Predicted Metabolic Pathways

The metabolism of tryptamines is primarily governed by two major enzyme systems: Monoamine Oxidase (MAO), particularly MAO-A, and Cytochrome P450 (CYP) enzymes. Based on the metabolic fate of analogous compounds, the biotransformation of 5-Methyltryptamine is predicted to proceed through several key pathways:

  • Oxidative Deamination: This is anticipated to be a major metabolic route, catalyzed predominantly by MAO-A. This pathway would lead to the formation of an unstable aldehyde intermediate, which is subsequently oxidized to 5-methylindole-3-acetic acid (5-MIAA) or reduced to 5-methyltryptophol (5-MTOH).

  • Hydroxylation: Cytochrome P450 enzymes, particularly CYP2D6, are expected to play a crucial role in the hydroxylation of the indole (B1671886) ring, leading to the formation of hydroxylated metabolites such as 6-hydroxy-5-methyltryptamine. Other CYP isozymes like CYP2C19 may also be involved.

  • N-Oxidation: The formation of an N-oxide metabolite is another potential pathway, as observed with other tryptamines like DMT.

The following diagram illustrates the predicted metabolic cascade of 5-Methyltryptamine.

Predicted_Metabolic_Pathway_of_5_Methyltryptamine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-Methyltryptamine metabolite1 5-Methylindole-3-acetaldehyde (Unstable Intermediate) parent->metabolite1 MAO-A metabolite4 6-Hydroxy-5-methyltryptamine parent->metabolite4 CYP2D6, other CYPs metabolite5 5-Methyltryptamine-N-oxide parent->metabolite5 CYP-FMO metabolite2 5-Methylindole-3-acetic acid (5-MIAA) metabolite1->metabolite2 ALDH metabolite3 5-Methyltryptophol (5-MTOH) metabolite1->metabolite3 ADH metabolite6 Glucuronide & Sulfonate Conjugates metabolite4->metabolite6 UGTs, SULTs

Predicted metabolic pathway of 5-Methyltryptamine.

Quantitative Data on Tryptamine Metabolism

Direct quantitative data for the metabolism of 5-Methyltryptamine is not currently available in the scientific literature. However, data from studies on analogous tryptamines can provide valuable insights into expected metabolic rates and enzyme kinetics. The following table summarizes relevant quantitative data from in vitro studies of related compounds.

CompoundEnzymeParameterValueReference
Tryptamine Human Liver MicrosomesKm3.6 ± 0.9 µM[1]
N,N-Dimethyltryptamine (DMT) Recombinant Human CYP2D6-Rapidly metabolized[2]
N,N-Dimethyltryptamine (DMT) Human HepatocytesClearance InhibitionReduced by MAO-A, CYP2D6, and CYP2C19 inhibitors[3]
α-Methyltryptamine (αMT) Human HepatocytesMetabolites Identified9 metabolites after 3 hours[4]

Experimental Protocols

In Vitro Metabolism of Tryptamines using Human Liver Microsomes (HLM)

This protocol is adapted from established methods for studying the in vitro metabolism of tryptamine and its analogs.[5]

Objective: To determine the metabolic stability and identify the primary metabolites of a test tryptamine compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test tryptamine compound (e.g., 5-Methyltryptamine HCl)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal standard (e.g., a deuterated analog of the test compound)

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test tryptamine compound in a suitable solvent (e.g., water or DMSO) to a final concentration that results in less than 1% organic solvent in the final incubation mixture.

    • In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.5-1 mg/mL), phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume is typically 200-500 µL.

  • Incubation and Time Points:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism. The 0-minute sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step precipitates the proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical workflow for identifying metabolites from in vitro experiments.

Experimental_Workflow_Metabolite_ID cluster_workflow Metabolite Identification Workflow start In Vitro Incubation (e.g., HLM assay) sample_prep Sample Preparation (Protein Precipitation, Centrifugation) start->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_proc Data Processing (Peak Detection, Background Subtraction) analysis->data_proc db_search Database Searching (e.g., Metlin, KEGG) data_proc->db_search metabolite_pred In Silico Metabolite Prediction metabolite_pred->db_search struct_elucid Structural Elucidation (MS/MS Fragmentation Analysis) db_search->struct_elucid Signaling_Pathway_5HT2A cluster_5HT2A Predicted 5-HT2A Receptor Signaling ligand 5-Methyltryptamine receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Neuronal Excitation & Downstream Effects ca2->response pkc->response

References

Methodological & Application

Application Note: Protocol for Dissolving 5-Methyltryptamine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the solubilization and preparation of 5-Methyltryptamine hydrochloride (5-MT HCl) for use in various in vitro biological assays. 5-Methyltryptamine is a tryptamine (B22526) derivative that acts as a serotonin (B10506) (5-HT) receptor agonist and is utilized in neuroscience and pharmacological research.[1] Proper preparation of this compound is critical for ensuring experimental reproducibility and accuracy. This guide outlines the recommended solvents, procedures for creating stock and working solutions, and appropriate storage conditions.

Compound Information

  • Compound Name: this compound

  • Synonyms: 2-(5-Methyl-1H-indol-3-yl)ethanamine hydrochloride[1]

  • CAS Number: 1010-95-3[1]

  • Molecular Formula: C₁₁H₁₅ClN₂[1]

  • Molecular Weight: 210.70 g/mol [1]

Solubility Data

The solubility of this compound is essential for preparing homogenous solutions for experimental use. While comprehensive quantitative data is limited, the compound is known to be soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous buffers, solubility should be confirmed empirically, but related tryptamine hydrochlorides show moderate solubility.

Table 1: Solubility Profile of this compound

Solvent Concentration Molarity (approx.) Notes
DMSO Soluble[1] Not specified Recommended for primary stock solutions.
PBS (pH 7.2) Data not available Not applicable Solubility may be limited. It is advised to test on a small scale first. Based on similar compounds, solubility is expected to be in the low mg/mL range.[2]

| Ethanol | Data not available | Not applicable | Can be used as a solvent, but the final concentration in assays must be kept low to avoid cytotoxicity. |

Note: Researchers should perform their own tests to determine the precise solubility limits in their specific buffers and media.

Experimental Protocols

4.1 Safety Precautions

  • This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

4.2 Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate Required Mass: Using the molecular weight (210.70 g/mol ), calculate the mass needed for your desired volume and concentration.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 210.70 g/mol * 1000 mg/g = 2.11 mg

  • Weigh Compound: Accurately weigh 2.11 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of sterile DMSO to the tube.

  • Dissolve: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Storage: Store the stock solution as described in Section 5.0.

4.3 Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium.

Important Consideration: The final concentration of DMSO in the in vitro assay should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Methodology (Example: Preparing a 10 µM working solution):

  • Thaw Stock: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform Serial Dilutions:

    • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of your assay buffer or cell culture medium. Mix well.

    • Final Dilution: Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of assay buffer.

  • Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

  • Use Immediately: Use the freshly prepared working solution in your assay immediately for best results.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Solid Compound: Store the powder at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots in tightly sealed tubes at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1]

  • Working Solutions (Aqueous): Aqueous working solutions are less stable and should be prepared fresh for each experiment. Do not store for long periods.

Visualized Workflows and Pathways

6.1 Diagram of the Solubilization Workflow

The following diagram illustrates the step-by-step process for preparing this compound solutions for experimental use.

G cluster_prep Solution Preparation Workflow weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve store 3. Aliquot & Store Stock (-20°C Long-term) dissolve->store dilute 4. Prepare Working Solution (Dilute in Aqueous Buffer) store->dilute use 5. Apply to In Vitro Assay dilute->use

Caption: Workflow for preparing 5-MT HCl solutions.

6.2 Diagram of the Postulated 5-HT₂ₐ Receptor Signaling Pathway

5-Methyltryptamine is a serotonin receptor agonist.[4] Many tryptamines exert their effects via the 5-HT₂ₐ receptor, which is coupled to the Gq signaling cascade, leading to an increase in intracellular calcium.[5][6]

G cluster_pathway Postulated 5-HT₂ₐ Gq Signaling Pathway ligand 5-Methyltryptamine receptor 5-HT₂ₐ Receptor ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release Induces response Cellular Response dag->response Activates PKC (not shown) ca_release->response

Caption: Gq-protein coupled 5-HT₂ₐ receptor signaling.

References

Application Note: HPLC Protocol for the Quantification of 5-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the quantification of 5-Methyltryptamine hydrochloride in various samples.

Introduction

5-Methyltryptamine (5-MT) is a tryptamine (B22526) derivative that acts as a non-selective serotonin (B10506) receptor agonist. Its structural similarity to neurotransmitters like serotonin makes it a compound of interest in neuropharmacological research. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of bulk drug substances, and metabolic research.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method using a reversed-phase C18 column and UV detection for the quantification of this compound. The described protocol is designed to be specific, accurate, and precise for its intended purpose.

Experimental Protocol

Materials and Reagents
  • This compound (analytical standard, purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade, ~99%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PVDF or PTFE syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) with end-capping is recommended.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile.[1][2]
Gradient Program Isocratic or gradient elution can be used. A starting point is 80% A and 20% B.[2] Optimize as needed for resolution.
Flow Rate 1.0 mL/min.[2][3]
Column Temperature 25 °C.[3]
Detection UV at 280 nm.[2][3][4]
Injection Volume 10 µL.[2]
Preparation of Standard and Sample Solutions

2.3.1 Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound analytical standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

2.3.2 Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations ranging from 0.5 µg/mL to 50 µg/mL for the calibration curve.

2.3.3 Sample Preparation (General Protocol)

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol or mobile phase to achieve a theoretical concentration within the calibration range.[3]

  • Vortex and sonicate the solution to ensure complete dissolution.[4]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Note on Biological Samples: For matrices like plasma or urine, a sample extraction step such as protein precipitation with acetonitrile or liquid-liquid extraction is required before analysis.[2][5][6]

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7][8] The key validation parameters are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 0.5 - 50 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 0.8% Inter-day: ≤ 1.5%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLS/N ratio ≥ 3.[2][8]
Limit of Quantification (LOQ) 0.5 µg/mLS/N ratio ≥ 10.[8]
Specificity No interference from placebo or common excipients was observed at the retention time of the analyte.The method is able to assess the analyte unequivocally.

Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard & Calibration Curve Preparation HPLC_Analysis HPLC Injection & Chromatographic Separation Standard_Prep->HPLC_Analysis Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV Signal at 280 nm) HPLC_Analysis->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Final_Report Final Report (Concentration Calculation) Quantification->Final_Report

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable and robust tool for the quantification of this compound. By utilizing a common C18 stationary phase, a simple mobile phase of acetonitrile and acidified water, and UV detection, this method is readily transferable to most analytical laboratories. The validation data demonstrates that the method is linear, accurate, precise, and specific for its intended use in research and quality control environments.

References

Application Notes and Protocols for Rodent Behavioral Models in the Study of 5-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key rodent behavioral models used to investigate the pharmacological effects of 5-Methyltryptamine hydrochloride. Detailed protocols and representative quantitative data, primarily from studies on the closely related and well-researched compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) which serves as a valuable proxy, are presented to guide experimental design and data interpretation.

General Experimental Considerations

Animals: Male C57BL/6J mice are frequently utilized for their consistent behavioral responses, particularly the head-twitch response. Sprague-Dawley rats are also commonly used, especially in drug discrimination studies.[1] Animals should be housed in a controlled environment with a standard or reversed light-dark cycle and allowed to acclimate for at least one week before any behavioral testing.

Drug Preparation: this compound should be dissolved in an appropriate vehicle, such as sterile 0.9% saline. The route of administration is a critical variable, with intraperitoneal (i.p.) and subcutaneous (s.c.) injections being common.

Key Signaling Pathways

The primary mechanism of action for the psychedelic and behavioral effects of tryptamines like 5-Methyltryptamine involves the activation of serotonin (B10506) receptors, principally the 5-HT2A and 5-HT1A subtypes.

5-HT2A Receptor Activation: The hallucinogenic-like effects are primarily mediated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that couples to the Gq/11 signaling cascade.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

5-HT1A Receptor Activation: Agonism at the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP (cAMP).[2] The βγ subunits of the G-protein can also activate other signaling pathways, such as the MAPK pathway.[2] Activation of 5-HT1A receptors can modulate the effects of 5-HT2A receptor activation and is also implicated in anxiolytic and antidepressant-like effects.

Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway Tryptamine_2A 5-Methyltryptamine Receptor_2A 5-HT2A Receptor Tryptamine_2A->Receptor_2A Gq11 Gq/11 Receptor_2A->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_2A Cellular Responses (e.g., Head-Twitch) Ca_Release->Downstream_2A PKC->Downstream_2A Tryptamine_1A 5-Methyltryptamine Receptor_1A 5-HT1A Receptor Tryptamine_1A->Receptor_1A Gio Gi/o Receptor_1A->Gio AC Adenylyl Cyclase Gio->AC inhibits BetaGamma βγ Subunits Gio->BetaGamma cAMP cAMP Production AC->cAMP decreases Downstream_1A Cellular Responses (e.g., Anxiolysis) cAMP->Downstream_1A MAPK MAPK Pathway BetaGamma->MAPK MAPK->Downstream_1A

Signaling cascades of 5-HT2A and 5-HT1A receptors.

Behavioral Models for Hallucinogenic-Like Effects

Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side head movement in rodents that is a reliable behavioral marker for 5-HT2A receptor activation and is considered a proxy for hallucinogenic potential in humans.[3]

Experimental Protocol:

  • Apparatus: A transparent cylindrical observation chamber. For automated detection, a small magnet can be affixed to the animal's head, and a magnetometer coil is placed around the chamber.[3]

  • Habituation: Place the mouse in the observation chamber for at least 10-15 minutes before drug administration to allow for acclimatization.[1]

  • Drug Administration: Administer this compound or vehicle via i.p. or s.c. injection.

  • Observation: Immediately return the animal to the chamber and record its behavior for a predetermined period, typically 30-60 minutes.[1]

  • Data Analysis: A trained observer, blind to the experimental conditions, should manually count the number of head twitches from video recordings. A head twitch is defined as a rapid, rhythmic, rotational head movement not associated with grooming.[1] For automated systems, software is used to detect the characteristic waveform of a head twitch.

Quantitative Data Summary (based on 5-MeO-DMT in mice):

Dose (mg/kg, i.p.)Mean Number of Head Twitches (± SEM)Duration of Action (minutes)
Vehicle1.2 ± 0.5-
115.8 ± 2.1~30
335.4 ± 4.7~45
1028.1 ± 3.9~60

Data are illustrative and compiled from representative studies.

Drug Discrimination

This model assesses the subjective effects of a drug by training animals to discriminate between the drug and a vehicle. It is highly valuable for determining if a novel compound produces effects similar to a known class of drugs, such as hallucinogens.

Experimental Protocol:

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training: Rats are trained to press one lever after receiving an injection of a known hallucinogen (e.g., DOM or LSD) and the other lever after a saline injection to receive a food reward. Training continues until a high level of accuracy (e.g., >85% correct responses) is achieved.

  • Testing: Once trained, animals are administered various doses of this compound, and the percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the majority of responses are on the drug-appropriate lever.

  • Data Analysis: The primary endpoint is the percentage of responses on the drug-appropriate lever. The dose at which the drug substitutes for the training drug in 50% of the animals (ED50) is often calculated.

Quantitative Data Summary (based on tryptamine (B22526) derivatives in rats trained to discriminate DOM):

CompoundED50 (mg/kg) for Substitution
4-OH-MIPT0.77
5-Cl-DMTPartial substitution
5-MeO-DBTNo substitution

Data from a study where rats were trained to discriminate DOM (0.5 mg/kg).[4]

Behavioral Models for Anxiolytic and Antidepressant-Like Effects

Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[1]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm), with two open arms and two enclosed arms of equal size.[1]

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test. The maze should be cleaned between trials to remove olfactory cues.[1]

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session.[1]

  • Data Recording: Record the session using a video camera and tracking software.

  • Data Analysis: Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is interpreted as an anxiolytic-like effect.[1]

Quantitative Data Summary (based on 5-MeO-DMT in mice):

TreatmentTime in Open Arms (% of total)Open Arm Entries (% of total)
Vehicle22.5 ± 3.130.1 ± 4.5
5-MeO-DMT (1 mg/kg)35.8 ± 4.242.6 ± 5.1

*p < 0.05 compared to vehicle. Data are illustrative.

Forced Swim Test (FST)

The FST is a widely used assay to screen for potential antidepressant efficacy. The model is based on the principle that rodents will adopt an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant treatments increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure (for mice):

    • Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes).

    • Gently place the mouse in the water for a 6-minute session.[1]

    • Record the entire session.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[1] A decrease in immobility time suggests an antidepressant-like effect.

Quantitative Data Summary (based on 5-MeO-DMT in mice):

TreatmentImmobility Time (seconds) in last 4 min (± SEM)
Vehicle185.3 ± 10.2
5-MeO-DMT (3 mg/kg)130.7 ± 8.9
5-MeO-DMT (10 mg/kg)115.2 ± 7.5

*p < 0.05 compared to vehicle. Data are illustrative.[1]

Behavioral Model for Locomotor Activity

Assessing locomotor activity is crucial to ensure that the effects observed in other behavioral tests are not confounded by general changes in motor function (e.g., sedation or hyperactivity).

Experimental Protocol:

  • Apparatus: Open-field arenas, typically square boxes, equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Habituation: Place the animal in the arena for a habituation period (e.g., 30-60 minutes) on the day before testing.

  • Procedure: On the test day, administer this compound or vehicle and immediately place the animal in the open-field arena.

  • Data Recording: Record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The primary measures are the total distance traveled, horizontal activity, and vertical activity (rearing).

Quantitative Data Summary (based on 5-MeO-DMT in rats):

Dose (mg/kg)Locomotor Activity (distance traveled in cm)
0.01No significant change
0.1Decreased
1.0Significantly decreased

Data from a study showing that 5-MeO-DMT decreased locomotor activity in rats, an effect antagonized by a 5-HT1A antagonist.[5]

Experimental Workflow

A typical workflow for conducting rodent behavioral studies with this compound is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Drug_Prep Drug Preparation (5-Methyltryptamine HCl in vehicle) Habituation Habituation to Apparatus (e.g., 15-30 min) Drug_Prep->Habituation Drug_Admin Drug/Vehicle Administration (i.p. or s.c.) Habituation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, EPM, FST) Drug_Admin->Behavioral_Assay Data_Recording Video/Automated Recording Behavioral_Assay->Data_Recording Data_Scoring Manual or Automated Scoring (Blinded Observer) Data_Recording->Data_Scoring Stats Statistical Analysis Data_Scoring->Stats

A generalized experimental workflow for rodent behavioral testing.

References

Application Notes and Protocols for 5-Methyltryptamine Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature with specific dosing parameters for 5-Methyltryptamine hydrochloride in rodent studies is limited. The following application notes and protocols are based on established methodologies for structurally related tryptamine (B22526) derivatives, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and are intended to serve as a comprehensive guide for researchers. It is imperative that researchers conduct initial dose-finding and toxicity studies to establish safe and effective dosing ranges for this compound specifically.

Introduction

5-Methyltryptamine (5-MT) is a tryptamine derivative that is structurally related to the neurotransmitter serotonin (B10506). It is expected to act as a serotonin receptor agonist, with potential psychoactive effects. In the absence of direct studies on this compound, data from well-researched analogues like 5-MeO-DMT provide a valuable framework for designing preclinical rodent studies. The primary mechanism of action for the psychedelic effects of many tryptamines involves the activation of the serotonin 2A (5-HT2A) receptor.

Data Presentation: Dosing Parameters of Related Tryptamines in Rodent Studies

The following tables summarize dosing information for related tryptamine compounds in mice and rats. This data can be used as a starting point for designing dose-response studies for this compound.

Table 1: Dosing Parameters for Tryptamine Derivatives in Mice

CompoundRoute of AdministrationDose Range (mg/kg)Rodent StrainObserved EffectsReference
5-MeO-DMTIntraperitoneal (i.p.)10Male MiceAntidepressant-like effects in the Forced Swim Test (FST).[1]
5-MeO-DMTIntraperitoneal (i.p.)2, 10, 20Wild-type & Tg-CYP2D6 MiceNonlinear pharmacokinetics observed.[2]
5-MeO-DMTIntravenous (i.v.)2, 10, 20Wild-type & Tg-CYP2D6 MiceNonlinear pharmacokinetics observed.[2]
5-MeO-DMTIntraperitoneal (i.p.)20C57BL/6J MiceIncreased dendritic spine formation.[3]
5-MeO-AMTIntraperitoneal (i.p.)0.3, 1, 3, 10MiceInduced head-twitch responses (HTR).[4]
5-MeO-MiPTIntraperitoneal (i.p.)0.27, 2.7CD1 Female MiceAcute toxicity and histopathological effects at higher doses.[5][6][7][8]
α-methyltryptamine (AMT)Not SpecifiedNot SpecifiedMiceInhibited locomotor activity and induced HTR.[9]
5-MeO-AMTNot SpecifiedNot SpecifiedMiceInhibited locomotor activity and induced HTR.[9]
5-MeO-DiPTNot SpecifiedNot SpecifiedMiceInhibited locomotor activity and induced HTR.[9]

Table 2: Dosing Parameters for Tryptamine Derivatives in Rats

CompoundRoute of AdministrationDose Range (mg/kg)Rodent StrainObserved EffectsReference
5-MeO-DMTSubcutaneous (s.c.)0 - 2.0Male RatsDose-dependent facilitation of male rat sexual behavior.[4]
5-MeO-DiPTNot Specified0, 10, or 20RatsHypothermia and delayed mild hyperthermic rebound.[10]

Experimental Protocols

Drug Preparation and Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27G)

  • Analytical balance

Protocol:

  • On the day of the experiment, prepare fresh drug solutions. This compound should be dissolved in the chosen vehicle (e.g., sterile saline).

  • Use a vortex mixer to ensure the compound is fully dissolved.

  • Calculate the injection volume for each animal based on its body weight and the desired dose.

  • Administer the solution via the chosen route, commonly intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • A vehicle control group receiving the same volume of the vehicle solution must be included in all experiments.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral marker for 5-HT2A receptor activation and potential hallucinogenic properties.

Apparatus:

  • A transparent observation chamber (e.g., cylindrical).

  • A high-resolution camera for recording.

Protocol:

  • Habituate the animal to the observation chamber for at least 10-15 minutes prior to injection.

  • Administer the test compound or vehicle.

  • Immediately place the animal back into the chamber and record its behavior for a predefined period, typically 30-60 minutes.

  • A trained observer, blind to the experimental conditions, should manually score the number of head twitches from the video recording. A head twitch is characterized as a rapid, rhythmic head rotation not associated with grooming.

Locomotor Activity Assessment

This assay measures the general activity level of the rodent and can indicate stimulant or depressant effects of a compound.

Apparatus:

  • Open field arena equipped with automated photobeam detection or a video tracking system.

Protocol:

  • Habituate the animal to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the open field arena.

  • Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Signaling Pathway and Experimental Workflow Diagrams

5-HT2A Receptor Signaling Pathway

The primary molecular target for many psychedelic tryptamines is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by an agonist like 5-Methyltryptamine is expected to initiate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream agonist 5-Methyltryptamine (Agonist) agonist->receptor Binds to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

General Experimental Workflow for Behavioral Studies

A typical workflow for assessing the behavioral effects of this compound in rodents involves several key stages, from animal acclimatization to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) habituation Habituation to Test Room (30-60 min) acclimatization->habituation drug_prep Drug Preparation (Fresh daily) habituation->drug_prep dosing Dosing (i.p. or s.c.) drug_prep->dosing behavioral_test Behavioral Assay (e.g., HTR, Locomotor) dosing->behavioral_test data_collection Data Collection (Video recording/Automated) behavioral_test->data_collection scoring Behavioral Scoring (Blinded observer) data_collection->scoring stats Statistical Analysis scoring->stats

References

Application Notes and Protocols for 5-Methyltryptamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltryptamine (5-MT) hydrochloride is a tryptamine (B22526) derivative that acts as a non-selective agonist for various serotonin (B10506) (5-HT) receptors and as a reversible inhibitor of monoamine oxidase A (MAO-A). Its activity, particularly at the 5-HT2A receptor, makes it a compound of interest for research in neurobiology, psychiatry, and drug discovery. These application notes provide detailed protocols for the use of 5-Methyltryptamine hydrochloride in cell culture, focusing on its effects on neuronal cells and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects primarily through the activation of serotonin receptors. It displays high affinity for the 5-HT2A receptor, initiating a Gq-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Interestingly, some research suggests that the signaling cascade activated by tryptamines like 5-MT may be independent of β-arrestin-2, a protein typically involved in the desensitization and internalization of G-protein coupled receptors. Furthermore, studies on the related compound 5-MeO-DMT indicate that its pro-neurogenic effects may not be mediated by the 5-HT2A or 5-HT1A receptors, suggesting the involvement of other signaling pathways.

Data Presentation

The following tables summarize the in vitro pharmacological profile of 5-Methyltryptamine and its hydrochloride salt.

Table 1: Receptor Binding Affinities and Potencies

Receptor SubtypeParameterValue (nM)Species
5-HT2AEC502 - 8.4Human
5-HT2BEC504Human
5-HT1AKi207 ± 56Human

Table 2: Enzyme Inhibition

EnzymeParameterValue (nM)
Monoamine Oxidase A (MAO-A)IC5031,000

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • To prepare a 10 mM stock solution, dissolve the powder in an appropriate volume of sterile water or DMSO. For example, dissolve 2.407 mg of this compound (molecular weight 240.7 g/mol ) in 1 mL of solvent.

  • Gently vortex the tube until the powder is completely dissolved.

  • If desired, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol describes how to assess the effect of this compound on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Differentiation medium (e.g., complete growth medium with a reduced serum concentration, such as 1% FBS, and containing 10 µM all-trans retinoic acid)

  • This compound stock solution (from Protocol 1)

  • Poly-L-lysine coated 24-well plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Microscope with fluorescence imaging capabilities

Procedure:

Day 1: Cell Seeding

  • Seed SH-SY5Y cells onto poly-L-lysine coated 24-well plates at a density of 5 x 10^4 cells/well in complete growth medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Induction of Differentiation

  • After 24 hours, carefully aspirate the complete growth medium.

  • Replace it with differentiation medium.

Day 3-7: Treatment with this compound

  • Prepare serial dilutions of this compound in differentiation medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (differentiation medium with the same concentration of solvent used for the stock solution).

  • Replace the medium in the wells with the prepared treatment solutions.

  • Incubate the cells for 48-72 hours.

Day 7-8: Immunostaining and Imaging

  • Gently aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary antibody against β-III tubulin (diluted in blocking solution) overnight at 4°C.

  • The next day, wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Add PBS to the wells and image the cells using a fluorescence microscope.

Data Analysis: Quantify neurite outgrowth by measuring parameters such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell using image analysis software.

Protocol 3: Cell Proliferation (BrdU Incorporation) Assay

This protocol is for assessing the effect of this compound on the proliferation of neuronal progenitor cells or other relevant cell types.

Materials:

  • Cell line of interest (e.g., neural stem cells, SH-SY5Y cells)

  • Complete growth medium

  • This compound stock solution (from Protocol 1)

  • BrdU labeling solution (10 µM)

  • Fixation/Denaturation solution (e.g., 1.5 N HCl)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96-well microplate

  • Microplate reader or fluorescence microscope

Procedure:

Day 1: Cell Seeding

  • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in complete growth medium.

  • Incubate overnight at 37°C and 5% CO2.

Day 2: Treatment

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the treatment solutions.

  • Incubate for 24-48 hours.

Day 3-4: BrdU Labeling and Staining

  • Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and wash the cells twice with PBS.

  • Fix and denature the DNA by adding the fixation/denaturation solution and incubating for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block with blocking solution for 1 hour.

  • Incubate with anti-BrdU antibody (diluted in blocking solution) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

Data Analysis: Quantify the fluorescence intensity using a microplate reader or by counting the number of BrdU-positive cells using a fluorescence microscope and image analysis software.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound.

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-MT 5-MT 5-HT2A_Receptor 5-HT2A Receptor 5-MT->5-HT2A_Receptor Binds Gq Gq 5-HT2A_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ IP3->Ca2+ Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Experimental_Workflow Start Start Cell_Seeding Seed SH-SY5Y Cells Start->Cell_Seeding Differentiation Induce Differentiation (Retinoic Acid) Cell_Seeding->Differentiation Treatment Treat with 5-Methyltryptamine HCl Differentiation->Treatment Incubation Incubate (48-72h) Treatment->Incubation Staining Immunostaining (β-III tubulin, DAPI) Incubation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Neurite Outgrowth Imaging->Analysis End End Analysis->End

Neurite Outgrowth Assay Workflow

Troubleshooting & Optimization

Technical Support Center: 5-Methyltryptamine Hydrochloride (5-MT-HCl) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methyltryptamine hydrochloride (5-MT-HCl) in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 5-MT-HCl in an aqueous solution?

A1: Based on the chemical properties of tryptamines, 5-MT-HCl is susceptible to degradation from several factors, including:

  • pH: Neutral to alkaline conditions can promote degradation. Acidic conditions generally enhance stability.[1]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions and lead to degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Oxidation: The indole (B1671886) ring of the tryptamine (B22526) structure is prone to oxidation, especially when exposed to atmospheric oxygen. This is a significant degradation pathway.[1]

Q2: What are the recommended storage conditions for aqueous solutions of 5-MT-HCl?

A2: To ensure the stability of 5-MT-HCl solutions, proper storage is critical. For short-term storage (days to weeks), refrigeration at 2-8°C in a dark, airtight container is recommended. For long-term storage (months to years), freezing at -20°C or below is advisable.[1] It is essential to use amber vials or other light-protecting containers to prevent photodegradation.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q3: I've noticed a color change in my 5-MT-HCl solution. What is the cause?

A3: A color change, such as yellowing or browning, in a tryptamine solution is often an indicator of degradation, most commonly due to oxidation.[1] The formation of oxidized and polymerized products can lead to colored impurities. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: What are the likely degradation products of 5-MT-HCl?

A4: While specific degradation studies on 5-MT-HCl are not extensively documented, based on the metabolism and degradation of analogous tryptamines like 5-MeO-DMT, the following degradation products can be anticipated:

  • N-Oxide: Oxidation of the ethylamine (B1201723) side chain's nitrogen atom.[1]

  • Hydroxylation: Addition of a hydroxyl group to the indole ring.[1]

  • Deamination: The amine group on the ethylamine side chain can be removed, often mediated by enzymes like monoamine oxidase (MAO) in biological systems.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Rapid loss of 5-MT-HCl concentration in solution Inappropriate pHPrepare solutions in a slightly acidic buffer (e.g., pH 4-6) to improve stability. Avoid neutral or alkaline conditions.[1]
Exposure to lightStore solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling and experiments.[1]
High temperatureStore stock and working solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term). Avoid leaving solutions at room temperature for extended periods.[1]
Oxidative degradationUse deoxygenated water (e.g., by sparging with nitrogen or argon) to prepare solutions. Store solutions under an inert atmosphere if possible.
Unexpected peaks in HPLC chromatogram Degradation of 5-MT-HClThis is a strong indicator of degradation. The appearance of new peaks, especially near the main analyte peak, suggests the presence of impurities.[1]
To confirm, perform a forced degradation study on a pure standard of 5-MT-HCl under various stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample's chromatogram.[1]
Contaminated solvent or glasswareEnsure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank analysis of the solvent to check for contaminants.
Inconsistent experimental results Solution instabilityPrepare fresh aqueous solutions of 5-MT-HCl for each experiment to ensure consistency and avoid variability due to degradation over time.
Repeated freeze-thaw cyclesAliquot stock solutions into single-use volumes to prevent degradation that can occur with repeated freezing and thawing.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solution

Factor Condition Expected Stability Recommendations
pH Acidic (pH < 7)Generally more stablePrepare and store solutions in a slightly acidic buffer (pH 4-6).
Neutral to Alkaline (pH ≥ 7)Susceptible to degradationAvoid prolonged storage in neutral or alkaline buffers.[1]
Temperature Frozen (≤ -20°C)High stabilityRecommended for long-term storage.[1]
Refrigerated (2-8°C)Moderate stabilitySuitable for short-term storage.[1]
Room Temperature (~25°C)Low stabilityAvoid for storage; prepare fresh solutions for immediate use.[1]
Light Protected from Light (Amber vials)More stableAlways store solutions in light-protecting containers.[1]
Exposed to UV or Ambient LightProne to photodegradationMinimize exposure to light during all stages of handling and experimentation.[1]
Oxygen Deoxygenated SolutionMore stableFor sensitive experiments, use deoxygenated solvents and consider storage under an inert gas.
Exposed to AirSusceptible to oxidationMinimize headspace in storage vials and ensure containers are tightly sealed.[1]

Experimental Protocols

Protocol 1: Preparation of 5-MT-HCl Aqueous Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen for 15-20 minutes)

    • Sterile, amber glass vials with airtight caps

    • Calibrated analytical balance and appropriate glassware

  • Procedure:

    • Equilibrate the 5-MT-HCl container to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of 5-MT-HCl powder in a sterile environment.

    • Dissolve the powder in the deoxygenated water to the desired final concentration (e.g., 10 mg/mL).

    • Gently vortex or sonicate the solution until the solid is completely dissolved.

    • If required for the application, sterile-filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

    • Aliquot the stock solution into single-use amber vials, minimizing headspace.

    • For long-term storage, flush the vials with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store at ≤ -20°C.

Protocol 2: Forced Degradation Study of 5-MT-HCl

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-MT-HCl in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C), protected from light, for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., a photostability chamber).

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).

    • Compare the chromatograms of the stressed samples to a control sample (unstressed solution) to identify degradation peaks.

Visualizations

Degradation_Pathways 5-Methyltryptamine 5-Methyltryptamine Oxidation_N N-Oxide 5-Methyltryptamine->Oxidation_N Oxidation Hydroxylation_Ring Hydroxylated Product 5-Methyltryptamine->Hydroxylation_Ring Hydroxylation Deamination_Product Deaminated Product 5-Methyltryptamine->Deamination_Product Deamination

Caption: Probable degradation pathways of 5-Methyltryptamine.

Signaling_Pathway 5-MT 5-Methyltryptamine HTR1A 5-HT1A Receptor 5-MT->HTR1A HTR2A 5-HT2A Receptor 5-MT->HTR2A Gi Gi Signaling HTR1A->Gi Gq Gq Signaling HTR2A->Gq Anxiolytic_Effects Anxiolytic/Antidepressant Effects Gi->Anxiolytic_Effects Psychedelic_Effects Psychedelic-like Effects Gq->Psychedelic_Effects

Caption: Plausible signaling pathways of 5-Methyltryptamine.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare 5-MT-HCl Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Validate Analytical Method data->method

Caption: Workflow for a forced degradation study.

References

Optimizing HPLC column selection for 5-Methyltryptamine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyltryptamine Hydrochloride Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing High-Performance Liquid Chromatography (HPLC) column selection and troubleshooting analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for this compound analysis?

A C18 reverse-phase column is the most common and recommended starting point for analyzing tryptamine (B22526) derivatives like this compound.[1][2] These columns separate compounds based on hydrophobicity. For basic compounds like tryptamines, it is highly beneficial to use modern, end-capped C18 columns. End-capping minimizes the interaction between the basic analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) surface, which helps to reduce peak tailing and improve peak shape.[1]

Q2: How do I select an appropriate mobile phase?

The choice of mobile phase is critical for achieving good separation. A typical mobile phase for reverse-phase chromatography of 5-Methyltryptamine consists of an organic solvent and an aqueous buffer.

  • Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common choices.[3][4] Acetonitrile often provides lower back pressure and better UV cutoff compared to methanol.[3]

  • Aqueous Buffer: An acidic buffer is generally used to ensure the amine group on the tryptamine is protonated, which improves peak shape. Common choices include:

    • 0.1% Formic acid in water.[5][6]

    • 0.1% Triethylammonium acetate (B1210297) (TEAA) buffer at a low pH (e.g., 2.5).[7]

    • Potassium dihydrogen phosphate (B84403) buffer at a low pH (e.g., 4.0).[8]

    • Ammonium acetate solution.[2]

A good starting point is a gradient elution from a low to a high percentage of organic solvent to determine the optimal retention time, followed by optimization to an isocratic method if desired.[3]

Q3: What detection method is suitable for this compound?

UV detection is commonly used, with a detection wavelength typically set around 280 nm.[2][7] For higher sensitivity and selectivity, especially in complex matrices like plasma, mass spectrometry (MS) detection (LC-MS/MS) is recommended.[1][6][9]

Troubleshooting Guide

Q1: Why is my 5-Methyltryptamine peak broad or tailing?

Peak tailing is a common issue when analyzing basic compounds like tryptamines.[1][7]

  • Potential Cause: Interaction between the basic amine group of the analyte and acidic residual silanol groups on the HPLC column's stationary phase.[1]

  • Solutions:

    • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column to minimize available silanol groups.[1]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4.0) with an acid like formic acid or phosphoric acid ensures the tryptamine is protonated, which can reduce silanol interactions.[5][7]

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA), into the mobile phase can help saturate the active silanol sites and improve peak shape.[1]

    • Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the sample concentration.[1]

Q2: Why is the resolution between my analyte and other peaks poor?

Poor resolution can stem from issues with the column, mobile phase, or overall method parameters.[1][10]

  • Potential Causes:

    • Column degradation or contamination.[1]

    • Inappropriate mobile phase composition or pH.[1]

    • Incorrect flow rate.

  • Solutions:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.

    • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may resolve co-eluting peaks.[3][4]

    • Adjust pH: Modifying the mobile phase pH can significantly change the retention and selectivity of ionizable compounds.[5]

    • Check Column Health: If resolution has degraded over time, the column may be contaminated or worn out. Try flushing the column or replace it if necessary.[11]

Q3: Why are my retention times shifting or inconsistent?

Retention time drift can compromise the reliability of your results.[10][12]

  • Potential Causes:

    • Inconsistent mobile phase preparation.[1]

    • Fluctuations in column temperature.[1][12]

    • Poor column equilibration between runs.[12]

    • Issues with the HPLC pump, such as leaks or faulty check valves.[1][11]

  • Solutions:

    • Use a Column Oven: Maintain a stable column temperature to ensure reproducible retention times.[1][12]

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.[12]

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements. Degas the mobile phase to prevent air bubbles in the pump.[12]

    • System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on pump seals and check valves.[11]

Data & Protocols

Table 1: Recommended HPLC Column Types
Column TypeStationary PhaseKey CharacteristicsBest For
Reverse-Phase C18 Octadecylsilane bonded to silicaGood retention for moderately non-polar compounds. The most common starting point.General purpose analysis of tryptamines.[2][7]
End-Capped C18 High-purity, end-capped C18Reduced silanol activity, leading to improved peak shape for basic compounds.Mitigating peak tailing for 5-Methyltryptamine.[1]
HILIC Polar stationary phaseExcellent retention and resolution for very polar compounds that elute too early on C18.Analysis of highly polar tryptamines and their metabolites.[1]
Biphenyl Biphenyl-bonded phaseOffers alternative selectivity, particularly for aromatic compounds, through pi-pi interactions.Method development when C18 does not provide adequate separation.[13]
Table 2: Example HPLC Method Parameters for Tryptamine Analysis
ParameterMethod 1 (Isocratic)[7]Method 2 (Gradient)[6]Method 3 (Isocratic)[2]
Column LiChrospher® 100 RP-18e (250 x 4.6 mm)C18 reverse-phase (50 x 2.1 mm, 1.8 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% TEAA (pH 2.5) : Methanol : Acetonitrile (70:10:20)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileMethanol : Acetonitrile : 0.025M Ammonium Acetate (5:30:65)
Flow Rate 1.0 mL/min0.4 mL/min1.0 mL/min
Temperature 35 °C40 °C25 °C
Detection UV at 280 nmMass Spectrometry (ESI+)UV at 280 nm
Experimental Protocol: General Method Development
  • Sample Preparation: Accurately weigh and dissolve this compound standard in a suitable solvent, such as the mobile phase or a methanol/water mixture.

  • Initial Column and Mobile Phase Selection:

    • Select an end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% formic acid in deionized water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases thoroughly.

  • Scouting Gradient Run:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Run a broad linear gradient, for example, from 5% B to 95% B over 20 minutes.

    • Monitor the elution of the 5-Methyltryptamine peak to determine its approximate retention time and required organic solvent concentration.

  • Method Optimization:

    • Based on the scouting run, develop a focused gradient or an isocratic method.

    • If using an isocratic method, calculate the mobile phase composition based on the elution time in the gradient run.

    • Adjust the mobile phase composition to achieve a retention time between 3 and 10 minutes.

    • If peak shape is poor, consider adding a modifier like TEA or switching the organic solvent to methanol.[1]

  • System Suitability: Once the method is established, inject the standard solution multiple times to check for system suitability parameters like retention time reproducibility (RSD < 2%), peak area reproducibility, and theoretical plates.

Visualized Workflows

G cluster_prep Phase 1: Preparation & Initial Selection cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization start Define Analyte: 5-Methyltryptamine HCl (Basic, Aromatic) col_select Initial Column Selection: End-Capped C18 start->col_select mp_select Initial Mobile Phase: ACN/Water with 0.1% Formic Acid col_select->mp_select scout Perform Scouting Gradient (e.g., 5-95% ACN) mp_select->scout eval1 Evaluate Retention & Peak Shape scout->eval1 adjust_iso Develop Isocratic or Shallow Gradient Method eval1->adjust_iso Good adjust_params Adjust pH, Temp, or Organic Solvent Type eval1->adjust_params Poor eval2 Acceptable Result? adjust_iso->eval2 adjust_params->scout eval2->adjust_params No finish Final Method Validation eval2->finish Yes

Caption: Workflow for HPLC method development for 5-Methyltryptamine HCl.

G cluster_issues cluster_solutions start Problem Encountered: Poor Chromatogram peak_shape Issue with Peak Shape? start->peak_shape resolution Issue with Resolution? start->resolution retention Issue with Retention Time? start->retention sol_tailing Peak Tailing: 1. Use End-Capped Column 2. Lower Mobile Phase pH 3. Add TEA Modifier peak_shape->sol_tailing Yes (Tailing) sol_fronting Peak Fronting: 1. Reduce Sample Conc. 2. Check for Column Collapse peak_shape->sol_fronting Yes (Fronting) sol_resolution Poor Resolution: 1. Optimize % Organic 2. Change Organic Solvent 3. Adjust pH / Temp resolution->sol_resolution Yes sol_retention RT Drift: 1. Use Column Oven 2. Ensure Equilibration 3. Check for Leaks / Bubbles retention->sol_retention Yes

Caption: Decision tree for troubleshooting common HPLC analysis issues.

References

Identifying and removing common impurities in 5-Methyltryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyltryptamine hydrochloride (5-MT HCl). The information provided is intended to help identify and remove common impurities encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Common impurities in 5-MT HCl can be categorized as follows:

  • Starting Material and Reagent-Related Impurities: Unreacted precursors from the synthetic route, such as 5-methylindole (B121678) or reagents used for the introduction of the ethylamine (B1201723) side chain.

  • Process-Related Impurities (Byproducts): These are substances formed during the synthesis process through side reactions. For tryptamines, this can include the formation of N-oxides and Pictet-Spengler products.

  • Degradation Products: 5-MT may degrade upon exposure to air (oxidation), light, or extreme temperatures. The primary amine is susceptible to oxidation, potentially forming the corresponding N-oxide.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol (B145695), acetone, ethyl acetate, heptane) may be present in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation of the main component and can help identify and quantify impurities with distinct signals.

Q3: What are the acceptable limits for impurities in a research-grade sample of this compound?

A3: For research purposes, the highest possible purity is desirable to ensure the validity of experimental results. While specific limits can vary depending on the application, a general guideline for a high-purity standard is a total impurity level of less than 0.5%, with no single impurity exceeding 0.15%.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of 5-MT HCl shows one or more unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Potential Cause Identification Method Recommended Action
Residual Solvents GC-MSDry the sample under high vacuum.
Unreacted Starting Materials Compare retention times with standards of starting materials.Purify the sample using column chromatography or recrystallization.
Synthetic Byproducts LC-MS/MS for mass determination and fragmentation analysis.Optimize the synthetic reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. Purify via column chromatography.
Degradation Products LC-MS/MS. Compare with aged or stressed samples.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage).[3]
Issue 2: Poor Solubility or Unusual Appearance of the Product

Symptom: The 5-MT HCl powder is off-color (e.g., yellow or brown instead of white/off-white), oily, or shows poor solubility in expected solvents like water or methanol.

Possible Causes and Solutions:

Potential Cause Identification Method Recommended Action
Presence of Colored Impurities Visual inspection, HPLC-UV/Vis to check for absorbing impurities.Purify by recrystallization, potentially with the use of activated charcoal to remove colored impurities.
Incorrect Salt Formation/Freebase Presence pH measurement of an aqueous solution, NMR spectroscopy.Convert the product back to the freebase using a mild base, extract with an organic solvent, and then re-precipitate as the hydrochloride salt with HCl in a suitable solvent.
Hygroscopic Nature/Water Absorption Karl Fischer titration.Dry the sample thoroughly under high vacuum and store in a desiccator.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of 5-MT HCl.

Instrumentation and Conditions:

Parameter Specification
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
Flow Rate 1.0 mL/min.
Detection Wavelength 220 nm and 280 nm.
Injection Volume 10 µL.
Sample Preparation Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample solution.

  • Run the gradient method to elute the main peak and any impurities.

  • Integrate the peaks and calculate the purity based on the relative peak areas.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure to purify 5-MT HCl.

Materials:

  • Crude 5-MT HCl

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Heating mantle with magnetic stirring

  • Erlenmeyer flask

  • Condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 5-MT HCl in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove residual solvent.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5MT 5-Methyltryptamine 5HT1A 5-HT1A Receptor 5MT->5HT1A binds 5HT2A 5-HT2A Receptor 5MT->5HT2A binds G_protein_i Gi/o Protein 5HT1A->G_protein_i activates G_protein_q Gq/11 Protein 5HT2A->G_protein_q activates AC Adenylyl Cyclase G_protein_i->AC inhibits PLC Phospholipase C G_protein_q->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., neuronal excitability modulation) cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: Putative signaling pathway of 5-Methyltryptamine.

Experimental_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_purification Purification cluster_final Final Product Crude_Synthesis Crude 5-MT HCl Synthesis Initial_Extraction Acid-Base Extraction Crude_Synthesis->Initial_Extraction HPLC HPLC Purity Check Initial_Extraction->HPLC GCMS GC-MS for Volatiles Initial_Extraction->GCMS NMR NMR for Structure & Purity Initial_Extraction->NMR Recrystallization Recrystallization HPLC->Recrystallization Purity < 99% Column_Chromatography Column Chromatography HPLC->Column_Chromatography Multiple Impurities Final_QC Final Purity & Characterization HPLC->Final_QC Purity ≥ 99% Recrystallization->HPLC Re-analyze Column_Chromatography->HPLC Re-analyze Storage Store at -20°C under Inert Gas Final_QC->Storage

Caption: General experimental workflow for purification and analysis.

References

Improving yield and purity in 5-Methyltryptamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methyltryptamine hydrochloride. Our goal is to help you improve both the yield and purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude 5-Methyltryptamine Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to unreacted starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Optimize the reaction temperature and time based on literature procedures for similar tryptamine (B22526) syntheses. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side reactions: Formation of byproducts, such as β-carbolines or other isomeric impurities, can reduce the yield of the desired product.[1]- Carefully control the reaction temperature, as higher temperatures can promote side reactions. - Use high-purity starting materials and reagents to minimize the formation of impurities.
Degradation of the product: 5-Methyltryptamine can be sensitive to strong acids or prolonged exposure to heat and air, leading to decomposition.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use the minimum necessary amount of acid catalyst and avoid excessively high temperatures during workup.
Difficulty in Purifying 5-Methyltryptamine Presence of structurally similar impurities: Impurities with similar polarity to the product can be challenging to remove by standard chromatography.- Convert the crude 5-Methyltryptamine freebase to its hydrochloride salt. This often changes the solubility profile and allows for purification by recrystallization. - If column chromatography is necessary, use a high-resolution silica (B1680970) gel and a carefully optimized eluent system. Gradient elution may be required.
Oily product instead of a solid: The freebase form of 5-Methyltryptamine can be an oil or a low-melting solid, making it difficult to handle and purify.- Convert the oily freebase to the hydrochloride salt, which is typically a stable, crystalline solid.[2]
Low Purity of Final 5-Methyltryptamine HCl Incomplete conversion to the hydrochloride salt: Insufficient addition of hydrochloric acid can result in a mixture of the freebase and the salt.- Ensure a stoichiometric or slight excess of hydrochloric acid is used for the salt formation. - Monitor the pH of the solution during the addition of HCl.
Co-precipitation of impurities: Impurities present in the crude product may co-precipitate with the hydrochloride salt during its formation or recrystallization.- Purify the crude freebase by column chromatography before converting it to the hydrochloride salt. - Perform multiple recrystallizations of the hydrochloride salt from a suitable solvent system to achieve the desired purity.
Hygroscopic Product Nature of the hydrochloride salt: Some hydrochloride salts are inherently hygroscopic and will absorb moisture from the atmosphere.- Dry the final product thoroughly under high vacuum. - Store the purified this compound in a desiccator over a strong drying agent (e.g., P₂O₅). - Handle the product in a glove box or under a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-Methyltryptamine?

A1: The most common and versatile synthetic routes for 5-Methyltryptamine and other tryptamines are the Speeter-Anthony synthesis and modifications of the Fischer indole (B1671886) synthesis.[1]

  • Speeter-Anthony Tryptamine Synthesis: This is a widely cited method for preparing substituted tryptamines.[1] It typically involves the reaction of a substituted indole (in this case, 5-methylindole) with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with dimethylamine (B145610) to yield a glyoxylamide, which is subsequently reduced, often with lithium aluminum hydride (LiAlH₄), to give the final tryptamine.[3][4][5][6]

  • Synthesis from 5-Methylindole (B121678) via Gramine (B1672134) Intermediate: Another common approach involves the formation of 5-methylgramine (B1294790) from 5-methylindole, formaldehyde, and dimethylamine (Mannich reaction). The gramine is then typically reacted with a cyanide source, followed by reduction of the resulting nitrile to afford the tryptamine side chain.

Q2: What are the common impurities I should expect in my 5-Methyltryptamine synthesis?

A2: The impurity profile can vary depending on the synthetic route used.

  • In the Speeter-Anthony synthesis, potential impurities include:

    • Unreacted starting materials: 5-methylindole.

    • Incompletely reduced intermediates: Such as 2-(5-methyl-1H-indol-3-yl)-2-oxo-N,N-dimethylacetamide.

    • Over-reduced or side-reaction products: This can include β-carbolines, which can form under acidic conditions.[1]

    • Byproducts from the reducing agent: For example, aluminum salts from the use of LiAlH₄.

  • In syntheses proceeding through a gramine intermediate, potential impurities include:

    • Unreacted 5-methylgramine.

    • Quaternary ammonium (B1175870) salts: Formed from the reaction of the gramine with excess alkylating agents.

    • Side products from the cyanation step.

Q3: How can I effectively purify my crude 5-Methyltryptamine?

A3: A common and effective purification strategy involves the conversion of the crude freebase to its hydrochloride salt, followed by recrystallization.

  • Freebase Purification (Optional): If the crude product is very impure, it may be beneficial to first purify the freebase by column chromatography on silica gel.

  • Conversion to Hydrochloride Salt: Dissolve the crude 5-Methyltryptamine freebase in a suitable organic solvent (e.g., isopropanol (B130326), diethyl ether). Add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) until the solution is acidic. The hydrochloride salt should precipitate.

  • Recrystallization: The precipitated this compound can then be further purified by recrystallization. Common solvent systems for recrystallization of tryptamine salts include ethanol/water, methanol/diethyl ether, or isopropanol/heptane.[2][7][8] The choice of solvent will depend on the specific solubility characteristics of your product.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis, allowing for the separation and quantification of impurities. A validated HPLC method can provide a precise percentage of purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of the main product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Quantitative Data Summary

The following table summarizes typical yield and purity data for the synthesis of tryptamine derivatives, providing a benchmark for what can be expected. Note that specific results for 5-Methyltryptamine may vary.

Synthetic RouteProductYieldPurity (by HPLC)Reference
Optimized Fischer Indole Synthesis5-MeO-DMT Succinate49% (overall)99.86%[1]
Speeter-Anthony from 5-Methoxyindole5-MeO-DMTHigh>97%[10]

Experimental Protocols

General Protocol for Speeter-Anthony Synthesis of 5-Methyltryptamine

This protocol is a general guideline based on the synthesis of similar tryptamines and should be adapted and optimized for 5-Methyltryptamine.

Step 1: Formation of 2-(5-methyl-1H-indol-3-yl)-2-oxo-N,N-dimethylacetamide

  • In a dry, inert atmosphere, dissolve 5-methylindole in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl chloride in the same solvent. A precipitate of the indol-3-ylglyoxylyl chloride will form.

  • After the addition is complete, continue stirring for a short period.

  • Bubble anhydrous dimethylamine gas through the suspension, or add a solution of dimethylamine in an appropriate solvent, while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent. The organic layers are then washed, dried, and the solvent is evaporated to yield the crude glyoxylamide.

Step 2: Reduction to 5-Methyl-N,N-dimethyltryptamine

  • In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).

  • Slowly add a solution of the crude glyoxylamide from Step 1 in the same solvent.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reduction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Combine the filtrate and washes, dry the solution, and evaporate the solvent to yield crude 5-Methyltryptamine freebase.

Step 3: Conversion to this compound and Purification

  • Dissolve the crude 5-Methyltryptamine freebase in a minimal amount of a suitable solvent, such as isopropanol.

  • Add a solution of hydrochloric acid in isopropanol dropwise until the solution is acidic and a precipitate forms.

  • Cool the mixture to promote further precipitation.

  • Collect the solid by filtration and wash it with a small amount of cold solvent.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

Speeter_Anthony_Synthesis Start 5-Methylindole Intermediate1 5-Methylindol-3-ylglyoxylyl chloride Start->Intermediate1 + Oxalyl Chloride Intermediate2 2-(5-Methyl-1H-indol-3-yl)-2-oxo-N,N-dimethylacetamide Intermediate1->Intermediate2 + Dimethylamine Product_freebase 5-Methyltryptamine (freebase) Intermediate2->Product_freebase + LiAlH4 (Reduction) Product_HCl 5-Methyltryptamine HCl Product_freebase->Product_HCl + HCl (Salt Formation)

Caption: Speeter-Anthony synthesis workflow for 5-Methyltryptamine HCl.

Purification_Workflow Crude_Product Crude 5-Methyltryptamine (freebase) Column_Chromatography Column Chromatography (Optional) Crude_Product->Column_Chromatography Salt_Formation Conversion to HCl Salt Crude_Product->Salt_Formation Direct to Salt Formation Column_Chromatography->Salt_Formation Partially Purified Freebase Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Product Pure 5-Methyltryptamine HCl Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

Addressing poor peak shape in HPLC analysis of tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Tryptamines

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of tryptamines.

Troubleshooting Guide: Addressing Poor Peak Shape

Poor peak shape in HPLC, including tailing, fronting, broadening, and splitting, can compromise the accuracy and reproducibility of analytical results.[1] This guide provides a systematic approach to diagnosing and resolving these common issues when analyzing tryptamines.

Q1: My tryptamine (B22526) peak is tailing. What are the common causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of thepeak is wider, is a frequent problem when analyzing basic compounds like tryptamines.[2][3] This is often due to undesirable secondary interactions between the analyte and the stationary phase.[4]

Common Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Tryptamines, as basic compounds, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4] This interaction is a primary cause of peak tailing.[1][2]

    • Solution 1: Use a Base-Deactivated or End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small organic group to minimize these interactions.[2][4] Columns with polar-embedded stationary phases also help shield basic compounds from silanols.[1]

    • Solution 2: Optimize Mobile Phase pH: Adjusting the mobile phase pH can protonate the silanol groups (at low pH) or suppress the ionization of the basic analyte (at high pH), thus reducing secondary interactions.[2][3] A general guideline is to work at a pH that is at least 2 units away from the analyte's pKa.[5] For tryptamines, a pH in the range of 2-3 or 7-8 is often effective.[2][3]

    • Solution 3: Use Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[4][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][7]

    • Solution: Reduce Sample Concentration or Injection Volume: Try diluting the sample or injecting a smaller volume.[6][7]

  • Column Degradation: Over time, columns can become contaminated or voids can form in the packing material, leading to poor peak shape.[3][4]

    • Solution 1: Column Washing: Perform a column wash procedure to remove contaminants. (See Protocol 1)

    • Solution 2: Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.[2][3]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[1]

    • Solution: Minimize Tubing Length and Connections: Use narrow internal diameter tubing and ensure all connections are properly fitted to minimize dead volume.[1][8]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed col_check Is a base-deactivated or end-capped column being used? start->col_check ph_check Is the mobile phase pH optimized (e.g., 2-3 or 7-8)? col_check->ph_check Yes end_good Peak Shape Improved col_check->end_good No, switch to appropriate column overload_check Is the sample concentration too high? ph_check->overload_check Yes ph_check->end_good No, adjust pH col_health_check Is the column old or contaminated? overload_check->col_health_check No overload_check->end_good Yes, reduce concentration/ injection volume col_health_check->end_good Yes, wash or replace column end_bad Issue Persists: Consider extra-column volume or other system issues. col_health_check->end_bad No

Caption: A decision tree for troubleshooting peak tailing in tryptamine analysis.

Q2: My tryptamine peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[9]

Common Causes & Solutions:

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to peak fronting.[6][10][11]

    • Solution: Dilute the Sample or Reduce Injection Volume: This is the most common and straightforward solution to address fronting caused by overload.[11][12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the point of injection, leading to a distorted peak.[10][12]

    • Solution: Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase to ensure compatibility.[11][12]

  • Poor Column Packing or Collapse: A void or channel in the column packing can result in an uneven flow path for the analyte, causing fronting.[9][10] This can happen due to physical shock or operating outside the recommended pressure or pH limits.[9]

    • Solution: Replace the Column: Column collapse is irreversible, and the column will need to be replaced.[6][9]

Troubleshooting Workflow for Peak Fronting:

G start Peak Fronting Observed overload_check Is the sample concentration high? start->overload_check solvent_check Is the sample solvent stronger than the mobile phase? overload_check->solvent_check No end_good Peak Shape Improved overload_check->end_good Yes, dilute sample or reduce injection volume column_check Does the issue persist with a new column? solvent_check->column_check No solvent_check->end_good Yes, dissolve sample in initial mobile phase column_check->end_good Yes end_bad Suspect Column Collapse or Void column_check->end_bad No

Caption: A decision tree for troubleshooting peak fronting.

Q3: Why are my tryptamine peaks broad?

Broad peaks can be a sign of several issues, often related to the column's efficiency or problems within the HPLC system.[7]

Common Causes & Solutions:

  • Column Deterioration: An old or contaminated column will lose its efficiency, resulting in broader peaks.[7]

    • Solution: Replace the Column: If the column has been in use for a long time or with complex matrices, it may be time for a replacement.[7]

  • Extra-Column Volume: As with peak tailing, large volumes in tubing, fittings, or the detector flow cell can cause the analyte band to spread before it is detected.[7]

    • Solution: Optimize System Connections: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are secure.[1]

  • Mobile Phase Issues: A mobile phase that is not optimal for the analyte can lead to poor peak shape.[7]

    • Solution: Re-evaluate Mobile Phase Composition: Ensure the organic modifier and pH are appropriate for the tryptamines being analyzed.[7]

Q4: I'm seeing split peaks for my tryptamine standard. What's wrong?

Split peaks can be frustrating and can point to a few different problems, from injection issues to column blockages.[7]

Common Causes & Solutions:

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be delivered unevenly to the stationary phase.[9]

    • Solution 1: Use In-line Filters and Guard Columns: These will protect the analytical column from particulates.[9]

    • Solution 2: Reverse Flush the Column: This can sometimes dislodge the blockage.[9] If this fails, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.[9]

    • Solution: Inject Sample in the Mobile Phase: As with peak fronting, dissolving the sample in the initial mobile phase is the best practice.[9]

  • Co-elution with an Impurity: What appears to be a split peak could be two different compounds eluting very close to each other.[2]

    • Solution: Modify Separation Conditions: Adjust the mobile phase composition or gradient to try and resolve the two peaks.[2]

  • Column Void: A void at the head of the column can cause the sample band to split before it enters the packed bed.[9]

    • Solution: Replace the Column: A column with a void cannot be repaired and must be replaced.

Frequently Asked Questions (FAQs)

Q5: What type of HPLC column is best for tryptamine analysis?

For basic compounds like tryptamines, modern, high-purity silica (B1680970) columns that are base-deactivated or end-capped are highly recommended to minimize peak tailing caused by silanol interactions.[2][4] C18 is a common stationary phase, but for very polar tryptamines that are poorly retained, an aqueous-stable C18 (AQ-type) or a polar-embedded phase might provide better results.[2][4]

Q6: How does mobile phase pH affect the retention and peak shape of tryptamines?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like tryptamines.[2][13] The pH determines the ionization state of both the tryptamine's amine group and the residual silanol groups on the silica-based stationary phase.[1][14] Operating at a low pH (e.g., 2-3) will protonate the silanol groups, reducing their interaction with the protonated tryptamine.[3][4] Conversely, a higher pH (e.g., 7-8) can suppress the ionization of the silanol groups.[2] A pH close to the pKa of the tryptamine can lead to the presence of both ionized and unionized forms, resulting in distorted or split peaks.[1][13]

Q7: Can I use ion-pairing reagents for tryptamine analysis?

Yes, ion-pairing chromatography can be used for the analysis of tryptamines.[15][16] An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[17] It forms a neutral ion-pair with the positively charged tryptamine, increasing its hydrophobicity and retention on a reversed-phase column.[17] This can be a useful strategy for improving the retention of very polar tryptamines.

Data Summary

Table 1: General Chromatographic Parameters for Tryptamine Analysis

ParameterTypical Range/ValueRationale
Column Type Base-Deactivated C18, Polar-EmbeddedMinimizes secondary interactions with silanols, reducing peak tailing for basic compounds.[1][2]
Mobile Phase pH 2-3 or 7-8Ensures tryptamines and silanol groups are in a consistent ionic state to improve peak shape.[2][3]
Column Temperature 30 - 50 °CHigher temperatures can improve peak efficiency and reduce tailing but may affect column stability.[2]
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID columns)Deviations from the optimal flow rate can lead to peak broadening.[2]
Injection Volume 5 - 20 µLKeep as low as possible to avoid column overload, which can cause fronting or tailing.[2][7]

Experimental Protocols

Protocol 1: General Column Washing Procedure (Reversed-Phase)

This protocol is a general guideline for washing a contaminated reversed-phase (e.g., C18) column. Always consult the manufacturer's specific instructions for your column.

Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape or high backpressure.

Materials:

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Flush (Buffered Mobile Phase Removal): Flush the column with your mobile phase composition but without the buffer salts (e.g., if your mobile phase is 50:50 ACN:20mM phosphate (B84403) buffer, flush with 50:50 ACN:water) for 10-15 column volumes.

  • Aqueous Flush: Flush the column with 100% HPLC-grade water for 10-15 column volumes.

  • Organic Flush (Increasing Strength): Sequentially flush the column with the following solvents for at least 15-20 column volumes each:

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

  • Return to Initial Conditions: Reverse the flushing sequence, ending with your initial mobile phase composition (without buffer).

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your full mobile phase (including buffer) until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation for Tryptamine Analysis (Low pH)

Objective: To prepare a buffered mobile phase at a low pH, suitable for improving the peak shape of basic compounds like tryptamines.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (or another suitable acid like trifluoroacetic acid - TFA)

Procedure:

  • Prepare the Aqueous Component: Measure the required volume of HPLC-grade water for your final mobile phase volume.

  • Adjust pH: While stirring, add formic acid dropwise to the aqueous component until the desired pH (e.g., 3.0) is reached. Monitor the pH with a calibrated pH meter. A typical final concentration of formic acid is 0.1% (v/v).

  • Add Organic Solvent: Add the required volume of the organic solvent (e.g., ACN or MeOH) to the pH-adjusted aqueous solution to achieve the desired final composition (e.g., 70:30 water:ACN).

  • Mix and Degas: Mix the solution thoroughly. Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can cause bubbles in the pump and detector.[2]

References

Minimizing oxidative degradation of 5-Methyltryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidative degradation of 5-Methyltryptamine hydrochloride (5-MT-HCl) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The stability of this compound, like other tryptamines, is primarily affected by exposure to light (especially UV), elevated temperatures, oxygen (oxidation), and non-neutral pH conditions.[1] Oxidative degradation is a significant concern, leading to the formation of various degradation products.

Q2: What are the visible signs of 5-MT-HCl degradation?

A2: While analytical techniques are required for definitive confirmation, visual indicators of degradation can include a change in color of the solid powder (e.g., yellowing or browning) and a decrease in solubility. For solutions, the appearance of discoloration or precipitation may indicate degradation.

Q3: How should I store this compound to ensure its long-term stability?

A3: To minimize degradation, 5-MT-HCl should be stored in a dry, dark environment.[2] For short-term storage (days to weeks), refrigeration at 0-4°C is recommended.[2] For long-term storage (months to years), freezing at -20°C is advisable.[2][3] It is crucial to use airtight containers and protect the compound from light by using amber vials or other light-blocking containers.[1]

Q4: Are there any recommended solvents for dissolving 5-MT-HCl to minimize degradation?

A4: this compound is soluble in DMSO.[2] When preparing solutions for experiments, it is best to use high-purity, degassed solvents. If aqueous buffers are used, they should be prepared fresh and have a pH close to neutral, as both acidic and basic conditions can promote degradation.[1] For stock solutions, storage at -20°C is recommended.[2]

Q5: What are the likely oxidative degradation products of 5-MT-HCl?

A5: Based on the degradation pathways of similar tryptamine (B22526) compounds, the likely oxidative degradation products of 5-MT-HCl include the N-oxide, hydroxylated derivatives on the indole (B1671886) ring, and potentially products of ring-opening reactions, especially upon exposure to UV light.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram (e.g., GC-MS, LC-MS/MS). Degradation of 5-MT-HCl during sample storage or preparation.Review storage conditions to ensure they are cool, dark, and airtight.[1] Minimize exposure to light and heat during sample preparation. Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a major concern.[1]
Inconsistent or non-reproducible experimental results. Degradation of 5-MT-HCl stock solutions.Prepare fresh stock solutions from solid material. If using previously prepared stock solutions, visually inspect for any changes in color or clarity. It is advisable to re-qualify the concentration and purity of older stock solutions.
Loss of biological activity in in-vitro or in-vivo assays. Degradation of the active compound.Ensure proper storage and handling of both the solid compound and its solutions. Prepare working solutions immediately before use. Consider the inclusion of an antioxidant in the experimental buffer system if compatible with the assay.
Discoloration of solid 5-MT-HCl. Exposure to light, heat, or air.Discard the discolored material as its purity is compromised. Review and improve storage procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade 5-MT-HCl under controlled stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of 5-MT-HCl in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, using a suitable analytical method such as LC-MS/MS or GC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks corresponding to degradation products.

Protocol 2: Analysis of 5-MT-HCl and its Degradation Products by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of 5-MT-HCl and its potential degradation products.

Methodology:

  • Sample Preparation: Perform a simple protein precipitation for biological samples by adding 3 volumes of acetonitrile (B52724) to 1 volume of the sample (e.g., plasma or serum).[5] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is suitable for separating tryptamines.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the parent compound and its expected degradation products.[5][6]

  • Method Validation: Validate the method for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureAtmosphereLight Conditions
Short-term (days to weeks)0 - 4 °CAirtightDark (Amber vial)
Long-term (months to years)-20 °CAirtightDark (Amber vial)

Table 2: Potential Oxidative Degradation Products of 5-MT-HCl and their m/z Ratios

CompoundMolecular FormulaExact Mass[M+H]+ m/z
5-MethyltryptamineC₁₁H₁₄N₂174.1157175.1235
5-Methyltryptamine N-oxideC₁₁H₁₄N₂O190.1106191.1184
Hydroxylated 5-MethyltryptamineC₁₁H₁₄N₂O190.1106191.1184

Visualizations

Workflow for Assessing 5-MT-HCl Stability cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Sample_Preparation Prepare 5-MT-HCl Solution Acid Acidic Hydrolysis Sample_Preparation->Acid Base Basic Hydrolysis Sample_Preparation->Base Oxidation Oxidative Stress Sample_Preparation->Oxidation Heat Thermal Stress Sample_Preparation->Heat Light Photodegradation Sample_Preparation->Light LC_MS LC-MS/MS Analysis Acid->LC_MS Base->LC_MS Oxidation->LC_MS Heat->LC_MS Light->LC_MS Data_Analysis Compare to Control and Identify Degradants LC_MS->Data_Analysis

Caption: Experimental workflow for a forced degradation study of 5-MT-HCl.

Hypothesized Oxidative Degradation Pathway of 5-MT-HCl 5_MT 5-Methyltryptamine N_Oxide 5-Methyltryptamine N-oxide 5_MT->N_Oxide Oxidation Hydroxylated Hydroxylated 5-Methyltryptamine 5_MT->Hydroxylated Oxidation Ring_Opened Ring-Opened Products 5_MT->Ring_Opened UV Light/Oxidation

References

Best practices for long-term storage of 5-Methyltryptamine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of 5-Methyltryptamine hydrochloride (5-MT-HCl) solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of 5-MT-HCl solutions?

A1: For long-term storage (months to years), it is recommended to store 5-MT-HCl solutions at -20°C or colder in a non-frost-free freezer. The solutions should be stored in airtight, light-protected containers, such as amber glass vials with tight-fitting caps, to prevent degradation from air and light. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

Q2: Which solvents are recommended for dissolving 5-MT-HCl for long-term storage?

A2: this compound is soluble in polar organic solvents and aqueous solutions. For long-term stability, it is best to prepare stock solutions in anhydrous aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions can then be diluted with aqueous buffers as needed for experiments. Storing 5-MT-HCl in aqueous solutions for extended periods is not recommended due to the potential for hydrolysis and oxidation. If aqueous solutions are necessary, they should be prepared fresh and used within 24 hours.

Q3: How does pH affect the stability of 5-MT-HCl in aqueous solutions?

A3: The stability of tryptamine (B22526) derivatives in aqueous solutions is highly pH-dependent. Generally, acidic conditions (pH 4-6) enhance stability by reducing the rate of oxidative degradation. Neutral to alkaline conditions (pH > 7) can accelerate degradation. Therefore, if aqueous solutions are required, using a slightly acidic buffer is advisable.

Q4: Is 5-MT-HCl sensitive to light?

A4: Yes, tryptamine compounds are known to be sensitive to light. Exposure to ultraviolet (UV) and visible light can lead to photodegradation. It is crucial to store all 5-MT-HCl solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil. Experiments should be conducted with minimal exposure to direct light.

Q5: What are the potential degradation products of 5-MT-HCl?

A5: While specific degradation pathways for 5-MT-HCl are not extensively documented in publicly available literature, based on related tryptamine compounds, the primary degradation routes are likely to be:

  • Oxidation: This is a common pathway for tryptamines, leading to the formation of N-oxides and hydroxylated derivatives on the indole (B1671886) ring. Oxidation can be indicated by a change in the solution's color (e.g., yellowing or browning).

  • Demethylation: The methyl group on the indole ring may be susceptible to enzymatic or chemical cleavage.

  • Polymerization: Under certain conditions, tryptamines can form polymeric degradation products.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during the storage and handling of 5-MT-HCl solutions.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram (e.g., HPLC) Degradation of 5-MT-HCl- Ensure proper storage conditions (low temperature, protection from light and air).- Prepare fresh solutions for analysis.- Perform a forced degradation study on a pure standard to identify potential degradation peaks.
Discoloration of the solution (yellowing/browning) Oxidation of 5-MT-HCl- Prepare solutions using deoxygenated solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Minimize headspace in the storage vial.
Precipitation of the compound upon freezing Poor solubility at low temperatures- Use a solvent in which 5-MT-HCl has good solubility at the storage temperature (e.g., DMSO).- If using a mixed solvent system, ensure the components are miscible at the storage temperature.- Gently warm and vortex the solution to redissolve the compound before use.
Inconsistent experimental results Degradation of 5-MT-HCl stock solution- Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.- Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC).

Quantitative Data Summary

While specific quantitative kinetic data for the degradation of this compound is limited in the available literature, the following tables provide general stability recommendations based on data for tryptamine and its derivatives.

Table 1: Recommended Storage Conditions for 5-MT-HCl Solutions

Storage Duration Temperature Solvent Container Atmosphere
Short-term (days to weeks)2-8°CDMSO, Ethanol, Methanol (B129727)Amber glass vialAir or Inert Gas
Long-term (months to years)-20°C or colderDMSO, EthanolAmber glass vialInert Gas (recommended)

Table 2: Influence of Environmental Factors on the Stability of Tryptamine Solutions

Factor Condition Effect on Stability Recommendation
Temperature Elevated (>25°C)Accelerates degradationStore at recommended low temperatures.
pH (Aqueous) Acidic (4-6)Generally more stableUse a slightly acidic buffer for aqueous solutions.
Neutral to Alkaline (>7)Increased degradationAvoid long-term storage in neutral or alkaline buffers.
Light UV and VisiblePromotes photodegradationStore in light-protected containers.
Oxygen Presence of AirPromotes oxidationUse deoxygenated solvents and store under an inert atmosphere.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for 5-MT-HCl

This protocol outlines a general method for the quantitative analysis of 5-MT-HCl to assess its stability.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be 10-90% Solvent B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm and 280 nm.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 5-MT-HCl in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Solution: Dilute the stored 5-MT-HCl solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of 5-MT-HCl in the samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of 5-MT-HCl

Forced degradation studies are performed to identify potential degradation products and pathways and to validate the stability-indicating nature of the analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

  • Preparation of Stock Solution: Prepare a stock solution of 5-MT-HCl in a suitable solvent (e.g., methanol or water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid 5-MT-HCl powder and the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

G cluster_storage Long-Term Storage Workflow prep Prepare Stock Solution (DMSO or Ethanol) aliquot Aliquot into single-use vials prep->aliquot store Store at -20°C or colder (Protected from light) aliquot->store retrieve Retrieve single vial for use store->retrieve use Dilute for experiment retrieve->use

Caption: Recommended workflow for the long-term storage of 5-MT-HCl solutions.

G 5_MT_HCl 5-Methyltryptamine HCl Oxidation Oxidation (O2, Light) 5_MT_HCl->Oxidation Hydrolysis Hydrolysis (H2O, pH) 5_MT_HCl->Hydrolysis Demethylation Demethylation 5_MT_HCl->Demethylation N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Tryptamine_Deriv Tryptamine Derivative Demethylation->Tryptamine_Deriv

Caption: Putative degradation pathways of this compound.

References

Validation & Comparative

Validating the Purity of 5-Methyltryptamine Hydrochloride using NMR Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of 5-Methyltryptamine hydrochloride using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The purity of active pharmaceutical ingredients (APIs) and research chemicals is critical for ensuring experimental reproducibility and safety. NMR spectroscopy is a powerful analytical technique that provides detailed structural information and can be effectively used to identify and quantify impurities.

This guide presents a comparison of the expected NMR spectral data for pure this compound against potential impurities that may arise during its synthesis. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in accurately assessing the purity of their samples.

Data Presentation: Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a benchmark for comparison against experimentally acquired spectra. A subsequent table lists potential impurities and their characteristic NMR signals, aiding in their identification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted chemical shifts and may vary slightly from experimental values depending on the solvent and other experimental conditions.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (NH)~10.8 (broad s)-
2~7.2 (s)123.5
4~7.5 (d)111.8
6~6.9 (d)111.5
7~7.3 (s)128.9
8 (C-CH₃)-21.5
9 (CH₃)~2.4 (s)-
10 (CH₂)~3.0 (t)25.4
11 (CH₂)~3.2 (t)40.1
C3-112.9
C3a-127.8
C5-128.7
C7a-135.9

Table 2: Potential Impurities in 5-Methyltryptamine Synthesis and Their Characteristic ¹H NMR Signals

Impurity Name Potential Source Characteristic ¹H NMR Signals (ppm)
TryptamineIncomplete methylation of the indole (B1671886) ringAbsence of the methyl signal around 2.4 ppm.
N-Methyltryptamine (NMT)Incomplete methylation at the 5-positionSignals corresponding to the N-methyl group.
Unreacted Starting MaterialsIncomplete reactionSignals corresponding to the specific starting materials used in the synthesis.
Residual SolventsPurification processCharacteristic signals for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key signals of the analyte.

    • Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane (B1202638) - TMS at 0 ppm) for accurate chemical shift referencing and potential quantitative analysis.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Proton (¹H) NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters:

        • Number of scans: 16-64 (depending on sample concentration)

        • Relaxation delay (d1): 1-5 seconds

        • Acquisition time: 2-4 seconds

        • Spectral width: -2 to 12 ppm

    • Carbon-13 (¹³C) NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters:

        • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

        • Relaxation delay (d1): 2 seconds

        • Acquisition time: 1-2 seconds

        • Spectral width: 0 to 200 ppm

    • 2D NMR (Optional but Recommended for Unambiguous Assignment):

      • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for structural confirmation.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).

    • Reference the spectra using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the chemical shifts, multiplicities, and integration values of the experimental spectrum with the reference data provided in Table 1.

    • Analyze the spectrum for the presence of any unexpected signals and compare them with the data in Table 2 and other common impurity databases to identify potential contaminants.

    • The purity of the sample can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals.

Mandatory Visualizations

Logical Workflow for Purity Validation

The following flowchart illustrates the logical steps involved in the validation of this compound purity using NMR spectroscopy.

Workflow for Purity Validation of 5-Methyltryptamine HCl by NMR cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_reporting Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H NMR Spectrum transfer->H1_acq C13_acq Acquire ¹³C NMR Spectrum H1_acq->C13_acq acq_2D Acquire 2D NMR Spectra (Optional) C13_acq->acq_2D process Process Raw Data (FT, Phasing, Baseline Correction) acq_2D->process reference Reference Spectra process->reference analyze Compare with Reference Data reference->analyze identify Identify Impurity Signals analyze->identify quantify Quantify Purity identify->quantify report Generate Purity Report identify->report quantify->report

Caption: Experimental workflow for NMR-based purity assessment.

Signaling Pathway of Data Interpretation

This diagram illustrates the decision-making process for interpreting the NMR data to determine the purity of the sample.

Data Interpretation Pathway for Purity Determination start Experimental NMR Spectra compare Compare with Predicted Spectra of 5-Methyltryptamine HCl start->compare match Good Match compare->match Yes no_match Significant Deviation compare->no_match No impurities Presence of Additional Signals? match->impurities reanalyze Re-evaluate Synthesis/Purification no_match->reanalyze no_impurities No Significant Impurities Detected impurities->no_impurities No yes_impurities Identify and Quantify Impurities impurities->yes_impurities Yes pure Sample is of High Purity no_impurities->pure impure Sample is Impure / Contains Byproducts yes_impurities->impure impure->reanalyze

Caption: Decision pathway for NMR data interpretation.

Navigating Antibody Cross-Reactivity: A Comparative Guide for 5-Methyltryptamine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of 5-Methyltryptamine (5-MT), the availability of specific antibodies is crucial for accurate quantification and localization. However, the structural similarity of 5-MT to other endogenous tryptamines, such as serotonin (B10506) (5-Hydroxytryptamine, 5-HT) and melatonin, presents a significant challenge: antibody cross-reactivity. This guide provides a comparative overview of potential cross-reactivity, outlines experimental protocols to assess it, and offers a framework for selecting and validating antibodies for 5-MT research.

Understanding Antibody Cross-Reactivity with Tryptamine (B22526) Analogs

Antibodies developed against a specific tryptamine may also bind to other structurally related molecules. This phenomenon, known as cross-reactivity, can lead to inaccurate experimental results. The degree of cross-reactivity is influenced by the structural homology between the target antigen and related compounds. 5-Methyltryptamine shares the core indolethylamine structure with serotonin, with the key difference being a methyl group at the 5-position of the indole (B1671886) ring instead of a hydroxyl group. This seemingly minor difference can significantly impact antibody binding affinity and specificity.

Comparative Cross-Reactivity Data

Direct quantitative cross-reactivity data for commercially available antibodies with 5-Methyltryptamine hydrochloride is not extensively published. However, studies on antibodies raised against serotonin provide valuable insights into potential cross-reactivity with related tryptamines. One study demonstrated that a monoclonal antibody raised against serotonin exhibited significant cross-reactivity with both tryptamine and 5-methoxytryptamine.[1] This suggests that antibodies targeting the core tryptamine structure are likely to show some degree of binding to 5-MT.

The following table summarizes the known cross-reactivity of an anti-serotonin antibody with related tryptamine compounds, highlighting the need for empirical validation for 5-MT.

CompoundAntibody TargetReported Cross-Reactivity (%)Reference
TryptamineSerotoninHigh (Potent Inhibitor)[1]
5-MethoxytryptamineSerotoninHigh (Potent Inhibitor)[1]
5-Methyltryptamine Serotonin Data Not Available
DopamineSerotoninModerate[1]

Researchers are strongly encouraged to perform their own cross-reactivity analysis for 5-Methyltryptamine using the protocols outlined below.

Experimental Protocols for Assessing Cross-Reactivity

To accurately determine the specificity of an antibody for 5-Methyltryptamine, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This method quantifies the ability of 5-MT and other compounds to compete with a labeled antigen for binding to the antibody.

Competitive ELISA Protocol

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Dilution Buffer: 0.1% BSA in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Standards: Prepare a serial dilution of this compound in the assay buffer.

  • Test Compounds: Prepare serial dilutions of potentially cross-reacting compounds (e.g., serotonin, melatonin, tryptamine) in the assay buffer.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with a 5-MT-protein conjugate (e.g., 5-MT-BSA) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the anti-tryptamine or anti-serotonin antibody, pre-incubated with varying concentrations of either the 5-MT standard or the test compounds, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of the 5-MT standard.

  • Determine the concentration of each test compound that causes a 50% reduction in the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of 5-MT / IC50 of test compound) x 100

Visualizing Experimental Workflows and Molecular Relationships

To aid in the understanding of the experimental process and the basis for cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate Microplate Well Coat 1. Coat with 5-MT-Protein Conjugate Block 2. Block with BSA Coat->Block Compete 3. Add Antibody + (5-MT or Test Compound) Block->Compete Secondary 4. Add HRP-conjugated Secondary Antibody Compete->Secondary Substrate 5. Add TMB Substrate Secondary->Substrate Read 6. Read Absorbance Substrate->Read End End Read->End Start Start Start->Coat

Caption: Workflow for Competitive ELISA.

Caption: Structural similarities of tryptamines.

Conclusion and Recommendations

The successful use of antibodies for the detection and quantification of this compound is contingent on a thorough understanding and assessment of their cross-reactivity with other endogenous tryptamines. While antibodies raised against serotonin or the general tryptamine structure may serve as a starting point, researchers must empirically validate their specificity for 5-MT. The competitive ELISA protocol detailed in this guide provides a robust framework for this validation. By carefully characterizing antibody performance, researchers can ensure the accuracy and reliability of their findings in the complex field of tryptamine research.

References

A Comparative Guide to the Receptor Binding Affinities of 5-Methyltryptamine hydrochloride and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of 5-Methyltryptamine hydrochloride (5-MeT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), two structurally related tryptamine (B22526) derivatives. The information presented is supported by experimental data from scientific literature to assist researchers in understanding their distinct pharmacological profiles.

Overview

5-Methyltryptamine (5-MeT) and 5-MeO-DMT are both psychoactive compounds that exert their effects primarily through interaction with serotonin (B10506) (5-HT) receptors. However, subtle differences in their chemical structures lead to significant variations in their receptor binding affinities and functional activities, resulting in distinct pharmacological and physiological effects. This guide focuses on their binding profiles at key serotonin receptors implicated in their psychoactive and potential therapeutic effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data on the binding affinities (Ki, in nM) of 5-MeT and 5-MeO-DMT for various serotonin receptors and the serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity.

Receptor/Transporter5-Methyltryptamine (5-MeT) Ki (nM)5-MeO-DMT Ki (nM)
5-HT1A Ligand1.9 - 29
5-HT1B Data Not Available>1000
5-HT1D Agonist>1000
5-HT2A EC50 = 6.00 (full agonist)~100 - >1000
5-HT2B Ligand11.5
5-HT2C Agonist115
5-HT6 Data Not Available1150
SERT EC50 = 139 (releasing agent)470 - 2184

Experimental Protocols

The binding affinity data presented in this guide are primarily determined using competitive radioligand binding assays. This is a standard in vitro method to quantify the interaction between a ligand and a receptor.

Detailed Methodology for a Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably transfected to express the specific human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A), are cultured in appropriate media and conditions.

  • Harvesting and Homogenization: Cells are harvested, washed with a phosphate-buffered saline (PBS) solution, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended in an assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay). The prepared membranes can be used immediately or stored at -80°C for future use.

2. Binding Assay:

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation Mixture: Each well contains:

    • A fixed amount of the prepared cell membranes.

    • A fixed concentration of a specific radioligand with high affinity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, or [³H]ketanserin for 5-HT2A).

    • Varying concentrations of the unlabeled test compound (5-MeT or 5-MeO-DMT).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Filtration and Washing:

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity retained on each filter is then measured using a liquid scintillation counter.

5. Data Analysis:

  • Determination of IC50: The data are analyzed using non-linear regression to generate a competition curve, plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • Calculation of Ki: The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with target receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation (Membranes + Radioligand + Test Compound) membrane_pellet->incubation filtration Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_determination IC50 Determination scintillation->ic50_determination ki_calculation Ki Calculation ic50_determination->ki_calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways Diagram

signaling_pathways cluster_5ht1a 5-HT1A Receptor Signaling cluster_5ht2a 5-HT2A Receptor Signaling receptor_1a 5-HT1A Receptor gi_protein Gi/o Protein receptor_1a->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka PKA camp->pka Decreases Activation receptor_2a 5-HT2A Receptor gq_protein Gq Protein receptor_2a->gq_protein plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ Increase ip3->ca2 pkc PKC Activation dag->pkc

Caption: Primary signaling pathways for 5-HT1A and 5-HT2A receptors.

A Comparative Analysis of the In Vivo Behavioral Effects of 5-Methyltryptamine and Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo behavioral effects of 5-Methyltryptamine (5-MT), a naturally occurring tryptamine (B22526) derivative, and serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical endogenous neurotransmitter. While both compounds are structurally related and interact with the serotonergic system, their distinct pharmacological profiles lead to divergent behavioral outcomes. This analysis is supported by experimental data from peer-reviewed literature to facilitate a clear understanding of their similarities and differences.

Quantitative Behavioral and Receptor Binding Data

The following tables summarize key quantitative data comparing 5-Methyltryptamine and its close analog 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) with serotonin. Direct comparative behavioral data for 5-Methyltryptamine is limited in the literature; therefore, data for 5-MeO-DMT, a potent and well-studied tryptamine, is included to provide a broader context of the effects of 5-substituted tryptamines.

Table 1: Comparative Behavioral Effects in Rodent Models

Behavioral Assay5-Methyltryptamine / 5-MeO-DMTSerotonin (or its precursor 5-HTP)Key Observations
Head-Twitch Response (HTR) 5-MeO-DMT induces a dose-dependent increase in HTR.[1]High doses of 5-HTP (a serotonin precursor) induce HTR in mice.[2][3]HTR is a behavioral proxy for 5-HT2A receptor activation.[2][4] The response to serotonin/5-HTP is attenuated in the absence of β-arrestin2, while the response to N-methyltryptamines is enhanced.[2]
Locomotor Activity 5-MeO-DMT and other tryptamines like AMT inhibit locomotor activity.[5][6] Psilocin and 5-MeO-DMT reduce locomotor activity, an effect mediated by the 5-HT1A receptor.[1]Serotonin's role is complex; it can either promote movement or cause pauses depending on the context and brain region.[7]The effects of tryptamines on locomotion are often linked to their interaction with 5-HT1A receptors.[1]
Anxiety-Like Behavior A single dose of 5-MeO-DMT can produce both anxiolytic and anxiogenic effects in mice, but demonstrates robust anxiolytic effects in stressed animals.[8]Serotonin dysfunction is a key feature of anxiety disorders, and increasing synaptic serotonin can enhance behavioral inhibition in aversive contexts.[9][10]The context and baseline stress level of the animal appear to significantly modulate the effects of 5-MeO-DMT on anxiety.[8]

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Receptor5-MeO-DMTSerotoninKey Observations
5-HT1A 4.2 - 21 nM[11]~3.3 nMBoth compounds exhibit high affinity for the 5-HT1A receptor.
5-HT2A 39 - 1200 nM[12]~12.6 nMSerotonin generally shows a higher affinity for the 5-HT2A receptor.
5-HT2C 187 - 1184 nM[11]~5 nMSerotonin has a significantly higher affinity for the 5-HT2C receptor.
SERT (Serotonin Transporter) 1,210 nM[12]High affinity5-MeO-DMT has a much weaker affinity for the serotonin transporter compared to serotonin.

Note: Ki values are compiled from various sources and experimental conditions, which may lead to variability. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used to assess the behavioral effects of these compounds.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, involuntary rotational shake of the head and is a well-established behavioral proxy for 5-HT2A receptor activation in rodents.

  • Animal Model: Typically, male C57BL/6J mice are used.

  • Drug Administration: Compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. Doses for 5-MeO-DMT can range from 1 to 20 mg/kg, while 5-HTP doses are often higher, in the range of 50 to 250 mg/kg.[1][3]

  • Behavioral Observation: Following administration, mice are placed in an observation chamber. The number of head twitches is counted for a specified period, often 30-60 minutes.

  • Antagonist Studies: To confirm receptor involvement, selective antagonists for 5-HT receptor subtypes (e.g., M100907 for 5-HT2A) can be administered prior to the agonist.[5]

Open Field Test

This assay is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The floor is often divided into a grid of central and peripheral squares.

  • Procedure: After drug administration, the animal is placed in the center of the arena. Its behavior is recorded for a set duration (e.g., 10-30 minutes) using video tracking software.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena (animals that are more anxious tend to stay near the walls, a behavior known as thigmotaxis).

Elevated Plus Maze (EPM)

The EPM is another widely used test to measure anxiety-related behaviors in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Following drug treatment, the animal is placed in the center of the maze, facing an open arm. Its movements are recorded for a standard duration (e.g., 5 minutes).

  • Parameters Measured: The primary measures are the number of entries into and the time spent in the open arms versus the closed arms. An increase in the exploration of the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The divergent behavioral effects of serotonin and 5-substituted tryptamines can be partially explained by differences in the intracellular signaling cascades they initiate upon receptor binding.

A key distinction lies in the signaling of the 5-HT2A receptor. While both serotonin and N-methyltryptamines activate this receptor, serotonin's signaling is dependent on a β-arrestin2-mediated pathway for certain behavioral effects like the head-twitch response. In contrast, N-methyltryptamines can induce this behavior independently of β-arrestin2.[2]

G cluster_serotonin Serotonin Signaling cluster_tryptamine N-Methyltryptamine Signaling Serotonin Serotonin 5-HT2A_R_S 5-HT2A Receptor Serotonin->5-HT2A_R_S Binds beta_Arrestin2 beta_Arrestin2 5-HT2A_R_S->beta_Arrestin2 Recruits Src_Akt_Cascade Src_Akt_Cascade beta_Arrestin2->Src_Akt_Cascade Activates HTR_S Head-Twitch Response Src_Akt_Cascade->HTR_S Leads to NMT N-Methyltryptamine 5-HT2A_R_T 5-HT2A Receptor NMT->5-HT2A_R_T Binds HTR_T Head-Twitch Response 5-HT2A_R_T->HTR_T Directly leads to

Caption: Divergent 5-HT2A receptor signaling pathways.

The workflow for a typical in vivo behavioral study comparing these compounds follows a standardized procedure to ensure reliable and reproducible results.

G Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Admin Drug Administration (Vehicle, Serotonin/5-HTP, 5-MT) Randomization->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, Open Field) Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Video Recording Behavioral_Assay->Data_Collection Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo behavioral studies.

Conclusion

References

A Comparative Guide to Analytical Methods for Differentiating 5-Methyltryptamine from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification of 5-Methyltryptamine (5-MeT) and its distinction from its positional isomers is a critical task in forensic science, clinical toxicology, and pharmaceutical research. Due to their structural similarity, these compounds can present significant analytical challenges. This guide provides an objective comparison of various analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

The primary positional isomers of 5-MeT include 2-, 4-, 6-, and 7-Methyltryptamine. Differentiation relies on exploiting the subtle differences in their physicochemical properties through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For tryptamines, derivatization is often employed to improve chromatographic resolution and generate more structurally informative mass spectra.

A common method involves derivatization with trifluoroacetic anhydride (B1165640) (TFAA).

  • Sample Preparation: To 100 µL of a 1 mg/mL methanolic solution of the analyte, add 50 µL of trifluoroacetic anhydride (TFAA).

  • Derivatization: Vortex the mixture and heat at 70°C for 20 minutes.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for injection.

  • GC-MS Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

IsomerRetention Time (min)Key Mass Fragments (m/z)
4-Methyltryptamine 8.95154, 266, 143
5-Methyltryptamine 9.02154, 266, 143
6-Methyltryptamine 9.00154, 266, 143
7-Methyltryptamine 8.82154, 266, 143

Note: While mass spectra for positional isomers are often very similar, slight variations in ion abundance ratios may be observed. The primary differentiation in this method comes from chromatographic separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often analyze tryptamines without derivatization. Chromatographic separation is key for distinguishing isomers.

  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Precursor Ion: [M+H]⁺ for each isomer (m/z 175.12).

    • Collision Energy: Optimized for fragmentation (e.g., 20-30 eV).

    • Product Ions: Monitor for characteristic fragment ions.

IsomerRetention Time (min)Precursor Ion (m/z)Key Product Ions (m/z)
4-Methyltryptamine 4.21175.1158.1, 143.1, 115.1
5-Methyltryptamine 4.35175.1158.1, 143.1, 115.1
6-Methyltryptamine 4.33175.1158.1, 143.1, 115.1
7-Methyltryptamine 4.15175.1158.1, 143.1, 115.1

Note: Similar to GC-MS, the MS/MS fragmentation patterns of positional isomers are nearly identical. Therefore, chromatographic separation is essential for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it definitive for isomer differentiation. The chemical shifts and coupling patterns of the protons on the indole (B1671886) ring are unique for each isomer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., 0.75 mL of methanol-d₄).

  • Acquisition: Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Proton Position4-MeT5-MeT6-MeT7-MeT
Indole H2 ~7.15~7.20~7.25~7.10
Indole H4 -~7.40~7.50~7.05
Indole H5 ~6.95-~6.80~6.90
Indole H6 ~7.00~7.05-~6.95
Indole H7 ~6.85~7.25~7.10-
Methyl (CH₃) ~2.40~2.42~2.41~2.45

Note: These are approximate values. Actual chemical shifts can vary slightly based on solvent and concentration. The key is the unique pattern of aromatic signals for each isomer.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the differentiation of 5-MeT from its isomers, starting with a screening method and proceeding to a confirmatory method.

Analytical Workflow for Tryptamine (B22526) Isomer Differentiation cluster_screening Screening & Separation cluster_evaluation Data Evaluation cluster_confirmation Confirmation & Identification Unknown Unknown Tryptamine Sample GCMS GC-MS Analysis (with Derivatization) Unknown->GCMS LCMS LC-MS/MS Analysis (Direct) Unknown->LCMS Eval Compare Retention Times (RT) GCMS->Eval LCMS->Eval NMR ¹H NMR Spectroscopy Eval->NMR If RT is ambiguous or for absolute confirmation Result Unambiguous Isomer ID NMR->Result

A logical workflow for the differentiation of tryptamine isomers.

Conclusion

The differentiation of 5-Methyltryptamine from its positional isomers requires high-resolution analytical techniques.

  • GC-MS and LC-MS/MS are powerful methods for screening and quantification, but their success hinges on achieving chromatographic separation, as the mass spectra of the isomers are nearly identical.

  • NMR spectroscopy stands out as the definitive technique for unambiguous identification. It provides detailed structural information based on the unique electronic environment of each proton in the molecule, allowing for clear differentiation without the need for reference standards of all isomers, provided a structural database is available.

The choice of method will depend on the specific requirements of the analysis, such as the need for quantification, the availability of instrumentation, and the level of certainty required for identification. A combination of a chromatographic-mass spectrometric method for screening followed by NMR for confirmation represents a robust and reliable approach.

A Head-to-Head Comparison of 5-Methyltryptamine and DMT in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 5-Methyltryptamine (5-MT) and N,N-Dimethyltryptamine (DMT) based on available preclinical data from rodent models. The following sections detail their respective pharmacological profiles, behavioral effects, and the experimental protocols used to generate this data, offering a valuable resource for researchers in pharmacology and drug development.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data for 5-MT and DMT, compiled from various preclinical studies. It is important to note that these values were not always determined in direct, head-to-head comparative experiments and should be interpreted with consideration of the varying experimental conditions.

Table 1: Comparative Receptor Binding Affinities and Functional Potency

Parameter5-Methyltryptamine (5-MT)N,N-Dimethyltryptamine (DMT)Key Observations
5-HT₂A Receptor Affinity (Kᵢ, nM) Potent agonist with an EC₅₀ of 6.00 nM[1]Moderate affinity, with reported IC₅₀ of 75 ± 1 nM and Kᵢ values ranging from 39 to 1200 nM[2][3]5-MT demonstrates high potency as a full agonist at the 5-HT₂A receptor.[1] DMT acts as a partial agonist at this receptor.[3]
5-HT₁A Receptor Affinity (Kᵢ, nM) Known to be a ligand, but specific Kᵢ values are not readily available in the provided search results.High affinity, with reported Kᵢ of 6.5 ± 1.5 nM.[2]DMT has a notable affinity for the 5-HT₁A receptor.[2]
Serotonin (B10506) Transporter (SERT) Affinity (Kᵢ, nM) EC₅₀ for serotonin release is 139 nM[1]Weak affinity, with a reported Kᵢ of 1,210 nM[3]5-MT is a more potent serotonin releasing agent compared to DMT.[1]
Other Receptor Affinities Agonist at 5-HT₁D and 5-HT₂C receptors; ligand at 5-HT₂B receptors.[1]Binds to 5-HT₁B, 5-HT₁D, 5-HT₂B, 5-HT₂C, 5-HT₅A, 5-HT₆, and 5-HT₇ receptors with varying affinities.[2]Both compounds interact with a range of serotonin receptors.

Table 2: Comparative Behavioral Effects in Rodent Models

Behavioral Assay5-Methyltryptamine (5-MT)N,N-Dimethyltryptamine (DMT)Key Observations
Head-Twitch Response (HTR) Induces the head-twitch response, a behavioral proxy for psychedelic effects in rodents.[4]Induces the head-twitch response, which is blocked by 5-HT₂A antagonists.[2] The number of head twitches is generally lower compared to other psychedelics.[2]Both compounds induce HTR, indicative of 5-HT₂A receptor activation.
Locomotor Activity Tryptamines without substitutions at the amine or alpha carbon are rapidly metabolized, which may affect locomotor activity. Specific data for 5-MT is limited in the provided results. Related compounds like 5-MeO-DMT decrease locomotor activity.[5][6]High doses can induce a behavioral syndrome including hyperactivity, though some studies report decreased exploratory behavior.[7][8][9]The effects on locomotor activity can be complex and dose-dependent for both compounds.
Drug Discrimination No direct drug discrimination studies for 5-MT were found in the initial search. The related compound 5-MeO-DMT generalizes to the LSD stimulus.[10]Rats can be trained to discriminate DMT from saline.[11] DMT partially substitutes for other psychedelics like LSD and psilocybin in drug discrimination paradigms.[11]DMT has a distinct discriminative stimulus profile that partially overlaps with other classic psychedelics.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of standard protocols used in the assessment of tryptamines in rodent models.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects.[12]

  • Animals: Typically, male C57BL/6J mice are used.

  • Drug Administration: The test compound (e.g., 5-MT or DMT) or vehicle is administered, usually via intraperitoneal (i.p.) injection.

  • Observation: Following administration, animals are placed in a clear observation chamber. The number of head twitches is then counted for a specified period, often for 30 to 60 minutes.[2][13] Recording can be done manually by a trained observer or through automated systems.[13]

  • Antagonist Studies: To confirm the involvement of the 5-HT₂A receptor, a selective antagonist (e.g., M100907) can be administered prior to the test compound to assess for a blockade of the HTR.[2][14]

Locomotor Activity Assessment

Locomotor activity is measured to assess the stimulant or depressant effects of a compound.

  • Apparatus: Rodents are placed in an open-field arena, which is a square or circular enclosure equipped with infrared beams or video tracking software to monitor movement.

  • Procedure: After drug or vehicle administration, the animal is placed in the center of the arena, and various parameters are recorded over a set period. These can include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[7]

  • Data Analysis: The data is analyzed to determine if the compound significantly increases or decreases locomotor activity compared to the vehicle control group.

Drug Discrimination Paradigm

This behavioral assay is used to assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

  • Apparatus: A standard operant conditioning chamber equipped with two levers and a food dispenser is used.

  • Training: Rats are trained to press one lever after receiving an injection of the drug (e.g., DMT) and the other lever after receiving a saline injection to receive a food reward.[11] Training continues until the rats reliably press the correct lever.[11]

  • Testing: Once trained, substitution tests are conducted where different doses of the training drug or other novel compounds are administered to see if the animal presses the "drug" lever. Generalization tests with other psychoactive compounds are also performed to compare their subjective effects to the training drug.[11]

Mandatory Visualizations

Signaling Pathway of 5-MT and DMT

Signaling_Pathway 5HT2A_Receptor 5-HT₂A Receptor Gq_G11 Gq/G₁₁ 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., Head-Twitch Response) Ca_Release->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT₂A receptor signaling cascade activated by 5-MT and DMT.

Experimental Workflow for Rodent Behavioral Studies

Experimental_Workflow Habituation Habituation to Test Environment Drug_Admin Drug Administration (5-MT, DMT, or Vehicle) Habituation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, Locomotor Activity) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Automated or Manual) Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Generalized workflow for in vivo rodent behavioral experiments.

Conclusion

This comparative guide synthesizes the available preclinical data for 5-Methyltryptamine and DMT in rodent models. While both are tryptamine (B22526) derivatives with activity at serotonergic receptors, they exhibit distinct pharmacological profiles. 5-MT appears to be a potent, full agonist at the 5-HT₂A receptor and a more effective serotonin releasing agent. In contrast, DMT acts as a partial agonist at the 5-HT₂A receptor with a broader range of interactions with other serotonin receptor subtypes. These differences likely underlie their unique behavioral effects. Further direct comparative studies are warranted to fully elucidate their pharmacological nuances and therapeutic potential.

References

A Comparative Guide to Validated LC-MS/MS Methods for 5-Methyltryptamine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methyltryptamine (5-MT) in biological matrices is crucial for pharmacokinetic, toxicological, and metabolic studies. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques for the determination of 5-Methyltryptamine hydrochloride, a common salt form of the compound.

LC-MS/MS: The Gold Standard for Tryptamine Quantification

LC-MS/MS has emerged as the preferred method for the analysis of tryptamines in biological fluids due to its high sensitivity, selectivity, and robustness.[1] This technique allows for the precise measurement of low concentrations of 5-MT and its metabolites, even in complex matrices like plasma, serum, and urine.[1][2][3][4]

Experimental Protocol for LC-MS/MS Analysis

A typical validated LC-MS/MS workflow for the quantification of 5-MT in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is commonly employed for plasma and serum samples.[2][3][4][5]

  • Procedure: To a small volume of the biological sample (e.g., 20-100 µL), an internal standard (IS) such as 5-Methyl-N,N-dimethyltryptamine or a deuterated analog is added.[2][3][4][5] Subsequently, a threefold to fourfold volume of cold acetonitrile (B52724) is added to precipitate proteins. The mixture is vortexed and then centrifuged at high speed. The clear supernatant is collected for injection into the LC-MS/MS system.[1]

2. Chromatographic Separation

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate 5-MT from other endogenous components.

  • Typical Conditions:

    • Column: A C18 column (e.g., Phenomenex Kinetex, Acquity BEH) is frequently used.[6][7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile or methanol) is employed.[2][3][4][6]

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.[7]

    • Run Time: Total run times are typically short, often under 10 minutes, allowing for high-throughput analysis.[2][3][4]

3. Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is the standard for detection.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 5-MT and the internal standard to ensure high selectivity and accurate quantification. For the closely related 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a precursor ion of m/z 219.2 is fragmented to a product ion of m/z 174.2.[2][3] For 5-Methyl-N,N-dimethyltryptamine, used as an internal standard, the transition is m/z 203.2 → 158.3.[2][3][4]

Experimental Workflow for LC-MS/MS Analysis

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Chromatography Chromatographic Separation (HPLC/UHPLC) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the LC-MS/MS analysis of 5-Methyltryptamine in biological samples.

Performance Characteristics of the LC-MS/MS Method

Validated LC-MS/MS methods for tryptamines demonstrate excellent performance, as summarized in the table below. The data presented is a compilation from studies on closely related tryptamines, which is indicative of the expected performance for 5-MT.

ParameterTypical Performance for Tryptamines by LC-MS/MS
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Accuracy (%Bias) Within ±15%
Recovery >75%
(Data compiled from multiple sources)[2][3][4][8][9]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to the widespread adoption of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a common technique for the analysis of tryptamines.

Experimental Protocol for GC-MS Analysis

GC-MS methods for tryptamines typically require a derivatization step to improve the volatility and thermal stability of the analytes.

  • Sample Preparation: Similar to LC-MS/MS, sample preparation often begins with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[10]

  • Derivatization: The extracted sample is then derivatized, for example, using pentafluoropropionic anhydride (B1165640) (PFPA), to create more volatile compounds suitable for GC analysis.[11]

  • GC Separation: A capillary column is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.

  • MS Detection: Detection is typically performed using electron impact (EI) ionization and a single quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode.[11]

Comparison of LC-MS/MS and GC-MS for 5-Methyltryptamine Analysis

FeatureLC-MS/MSGC-MS
Sensitivity High (sub-ng/mL levels)Moderate (ng/mL levels)
Selectivity Very High (due to MRM)High (with SIM)
Sample Preparation Simple (often just protein precipitation)More complex (requires extraction and derivatization)
Derivatization Not requiredGenerally required for tryptamines
Throughput High (fast analysis times)Lower (longer run times and sample prep)
Analyte Suitability Broad range of polar and non-polar compoundsSuitable for volatile and thermally stable compounds (or their derivatives)
Matrix Effects Can be a concern (ion suppression/enhancement)Less prone to matrix effects than ESI-MS

Signaling Pathway of Tryptamines

5-Methyltryptamine, like other tryptamines, is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). It is believed to exert its biological effects by interacting with serotonin receptors, particularly the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR).[2] The activation of this receptor initiates a downstream signaling cascade.[1]

Tryptamine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine 5-Methyltryptamine Receptor 5-HT2A Receptor (GPCR) Tryptamine->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

A simplified diagram of the 5-HT₂A receptor signaling pathway initiated by tryptamines.

Conclusion

For the quantitative analysis of this compound in biological samples, the validated LC-MS/MS method stands out as the superior choice. Its high sensitivity, selectivity, and high-throughput capabilities make it ideal for demanding research and drug development applications.[1] While GC-MS can be a viable alternative, the requirement for derivatization and its generally lower sensitivity make it less favorable. The straightforward sample preparation and rapid analysis times of LC-MS/MS facilitate the efficient processing of large numbers of samples, providing reliable and accurate data for a deeper understanding of the pharmacology and toxicology of 5-Methyltryptamine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available reference standards for 5-Methyltryptamine hydrochloride and its structurally related analogs. We present a compilation of supplier-provided data, analytical methodologies for their characterization, and insights into their primary signaling pathways.

Comparison of Reference Standards

The selection of a suitable reference standard is critical for analytical method development, validation, and routine testing. Key parameters for comparison include purity, the extent of characterization provided by the supplier, and the availability of supporting documentation such as a Certificate of Analysis (CoA). Below is a summary of information for this compound and two common related compounds, α-Methyltryptamine hydrochloride and 5-Methoxy-α-methyltryptamine hydrochloride, from prominent suppliers.

CompoundSupplierPurityMolecular FormulaFormula WeightAdditional Information
This compound Thermo Scientific Chemicals98%C₁₁H₁₄N₂ · HCl210.71Formerly part of the Acros Organics portfolio.
α-Methyltryptamine (hydrochloride) Cayman Chemical≥98%C₁₁H₁₄N₂ • HCl210.7Provided as a crystalline solid.[1]
5-Methoxy-α-methyltryptamine Hydrochloride LGC Standards1.0 mg/ml in MethanolC₁₂H₁₆N₂O · HCl240.729Certified reference material.

Experimental Protocols for Analysis

Accurate characterization of this compound and its analogs relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques employed for the separation and identification of these compounds.[2][3]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the analysis of tryptamines, offering high resolution and sensitivity, particularly when coupled with mass spectrometry.[2]

Instrumentation:

  • HPLC system with a UV or PDA detector (or Mass Spectrometer)

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A typical gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

Sample Preparation:

  • Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep1 Weigh Reference Standard prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Serial Dilution to Working Standards prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 analysis1 Inject Sample into HPLC prep4->analysis1 Prepared Sample analysis2 Separation on C18 Column analysis1->analysis2 analysis3 Detection (UV/PDA or MS) analysis2->analysis3 analysis4 Data Acquisition and Analysis analysis3->analysis4

Workflow for HPLC analysis of tryptamines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile compounds. For tryptamines, derivatization is often required to improve their volatility and thermal stability.[2]

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation (with Derivatization):

  • Dissolve the reference standard in a suitable solvent (e.g., methanol, chloroform).[4]

  • For derivatization, to 100 µL of the sample, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the reaction.

Experimental Workflow for GC-MS Analysis:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Dissolve Reference Standard prep2 Add Derivatizing Agent (BSTFA + TMCS) prep1->prep2 prep3 Heat at 70°C for 30 min prep2->prep3 analysis1 Inject Derivatized Sample prep3->analysis1 Derivatized Sample analysis2 Separation in GC Column analysis1->analysis2 analysis3 Ionization and Mass Analysis analysis2->analysis3 analysis4 Data Interpretation analysis3->analysis4

Workflow for GC-MS analysis of tryptamines.

Signaling Pathway of 5-Methyltryptamine and Related Compounds

5-Methyltryptamine and its analogs are known to exert their primary pharmacological effects through interaction with serotonin (B10506) (5-HT) receptors.[5] While the specific signaling cascade for 5-Methyltryptamine is not as extensively characterized as for other tryptamines like 5-MeO-DMT, it is understood to act as a serotonin receptor agonist.[6][7] The general mechanism involves binding to 5-HT receptors, which are G-protein coupled receptors (GPCRs), initiating a downstream signaling cascade.[8] For instance, activation of the 5-HT2A receptor, a common target for tryptamines, typically involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[9]

Generalized Signaling Pathway for Tryptamine (B22526) Agonism at 5-HT2A Receptors:

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Tryptamine 5-Methyltryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Generalized 5-HT2A receptor signaling pathway.

This guide provides a foundational comparison of reference standards for this compound and related compounds, along with standardized analytical protocols and an overview of their mechanism of action. Researchers should always refer to the supplier's specific Certificate of Analysis for detailed purity and impurity information and validate analytical methods for their specific application.

References

A Comparative Guide to the In Vitro Potency of 5-Methyltryptamine and Psilocin at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of two tryptamine (B22526) derivatives, 5-Methyltryptamine (5-MeT) and psilocin (the active metabolite of psilocybin), with a primary focus on their activity at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor is a key target for psychedelic compounds and a receptor of significant interest in neuropsychiatric research.[1] This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro potency of a compound is primarily assessed by two key parameters: its binding affinity (Kᵢ) for a receptor and its functional potency (EC₅₀) in eliciting a cellular response upon binding. The following tables consolidate the available data for 5-Methyltryptamine and psilocin at the 5-HT2A receptor. It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Receptor Binding Affinity (Kᵢ) and Functional Potency (EC₅₀)

CompoundReceptorAssay TypeKᵢ (nM)EC₅₀ (nM)Efficacy
5-Methyltryptamine 5-HT2AFunctional AssayData not available6.00[2]Full Agonist (100%)[2]
Psilocin 5-HT2ARadioligand Binding~10 - 50--
Psilocin 5-HT2AFunctional Assay-~5 - 20Partial Agonist

Lower Kᵢ and EC₅₀ values indicate higher binding affinity and greater potency, respectively.

Pharmacological Profile Comparison

Both 5-Methyltryptamine and psilocin are agonists at the 5-HT2A receptor, the activation of which is necessary for the effects of "classic" psychedelics.[1]

5-Methyltryptamine (5-MeT) is a non-selective serotonin receptor agonist and also acts as a serotonin releasing agent.[2] In vitro data indicates that it is a potent, full agonist at the 5-HT2A receptor, with an EC₅₀ value of 6.00 nM and 100% maximal efficacy.[2] Besides its high potency at the 5-HT2A receptor, 5-MeT is also known to be a ligand at 5-HT1A and 5-HT2B receptors and an agonist at 5-HT1D and 5-HT2C receptors.[2]

Psilocin (4-HO-DMT) , the active metabolite of psilocybin, is a partial agonist at the 5-HT2A receptor. Its binding affinity (Kᵢ) for the 5-HT2A receptor is reported to be in the range of 10-50 nM, with a functional potency (EC₅₀) in the range of 5-20 nM. As a partial agonist, it does not produce the maximum possible response that the receptor is capable of, even at high concentrations.

Signaling Pathways and Experimental Workflows

To understand how these potency values are determined and their biological context, the following diagrams illustrate the primary signaling pathway activated by these compounds and the general workflows for the experimental assays.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., Psilocin, 5-MeT) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Downstream Cellular Responses Ca2->Response PKC->Response

Canonical 5-HT2A Receptor Gq/G11 Signaling Pathway.

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep Prepare receptor source (e.g., cell membranes expressing 5-HT2A) incubate Incubate receptor, radioligand, and test compound together. (Total, Non-specific, and Competition Binding) prep->incubate radioligand Prepare radioligand (e.g., [³H]ketanserin) radioligand->incubate test_compound Prepare serial dilutions of test compound (e.g., 5-MeT, Psilocin) test_compound->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter count Quantify radioactivity (scintillation counting) filter->count analyze Calculate specific binding and plot displacement curve count->analyze calculate Determine IC₅₀ value and calculate Kᵢ using Cheng-Prusoff equation analyze->calculate

Workflow of a Competitive Radioligand Binding Assay.

cluster_prep Preparation cluster_assay Compound Addition & Measurement cluster_analysis Data Analysis plate_cells Plate cells stably expressing 5-HT2A receptor in microplates load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of agonist (e.g., 5-MeT, Psilocin) load_dye->add_compound measure Measure fluorescence intensity over time to detect changes in intracellular Ca²⁺ add_compound->measure plot Plot concentration-response curve measure->plot calculate Determine EC₅₀ value from the curve plot->calculate

References

The Pivotal Role of the 5-Position: A Comparative Guide to the Structural Activity Relationship of Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural activity relationships (SAR) of psychedelic compounds is paramount for the design of novel therapeutics. This guide provides a comparative analysis of 5-substituted tryptamines, focusing on their receptor binding affinities, functional activities, and the underlying signaling pathways. By presenting quantitative data in a clear, tabular format and detailing experimental methodologies, this document serves as a critical resource for advancing psychedelic research.

The tryptamine (B22526) scaffold has long been a foundation for potent serotonergic compounds. Substitution at the 5-position of the indole (B1671886) ring has been shown to be a key determinant of a compound's pharmacological profile, significantly influencing its affinity and efficacy at various serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor, which is the primary target for psychedelic effects.[1]

Comparative Receptor Binding Affinities of 5-Substituted Tryptamines

The affinity of a ligand for its receptor is a crucial parameter in determining its potency. The following table summarizes the binding affinities (Ki, in nM) of several 5-substituted tryptamines at key serotonin receptors and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound5-Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
DMT-H118347234>10,000
5-MeO-DMT-OCH31661.41,2101,360
5-Cl-DMT-Cl134134114>10,000
5-MeO-DALT-OCH310-80250-730--
5-MeO-DiPT-OCH3----
5-MeO-DPT-OCH3----
5-MeO-MiPT-OCH3----

Data compiled from multiple sources.[1][2]

Generally, 5-substituted tryptamines exhibit high affinity for 5-HT1A receptors and a range of affinities for 5-HT2A receptors.[1][3] Notably, their affinity for 5-HT2C receptors tends to be lower.[1][3] This selectivity for 5-HT2A over 5-HT2C receptors is a significant characteristic of this class of compounds.[1][3]

Functional Activity and Potency

Beyond binding affinity, the functional activity of these compounds—whether they act as agonists, antagonists, or inverse agonists—and their potency in eliciting a cellular response are critical. The table below presents the functional potency (EC50, in nM) of these tryptamines, typically measured through assays that quantify a downstream signaling event, such as calcium mobilization, upon receptor activation. Lower EC50 values indicate greater potency.

Compound5-Substituent5-HT2A (EC50, nM)
DMT-H108
5-MeO-DMT-OCH314.5
5-MeO-DALT-OCH3< DMT
5-MeO-DiPT-OCH3< DMT
5-MeO-DPT-OCH3< DMT
5-MeO-MiPT-OCH3< DMT

Data compiled from multiple sources.[1]

Most substituted tryptamines, with some exceptions, demonstrate potencies under one micromolar at the 5-HT2A receptor.[3] Many 5-methoxy substituted compounds show higher potencies (lower EC50 values) than the unsubstituted DMT.[1]

Signaling Pathways and In Vivo Effects

The psychedelic effects of tryptamines are primarily mediated by the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][4] Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5]

Interestingly, research suggests that the psychedelic potential of these compounds is correlated with the efficacy of 5-HT2A-Gq signaling rather than the β-arrestin2 pathway.[4][7] Some tryptamines may also interact with 5-HT1A receptors, which are Gi-coupled, to modulate their overall effects.[1]

The in vivo effects of these compounds are often assessed using the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation.[8][9]

Experimental Methodologies

A standardized approach is crucial for the reliable determination of the structural activity relationships of these compounds.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Receptor Membranes: Cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) are cultured and harvested.[3][10] The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.[11]

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound.[11]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium.[12] The bound and unbound radioligands are then separated by rapid filtration through glass fiber filters.[12]

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[12]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

These assays measure the functional potency (EC50) of a compound as an agonist.

  • Cell Culture: Cells stably expressing the receptor of interest are plated in microplates.[5][8]

  • Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Compound Addition: Varying concentrations of the test compound are added to the wells.[5]

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.[5]

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is determined using non-linear regression.[5]

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the primary signaling pathway of the 5-HT2A receptor.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of 5-Substituted Tryptamine Analogs purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay purification->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) purification->functional_assay ki_determination Determine Ki values binding_assay->ki_determination ec50_determination Determine EC50 & Emax values functional_assay->ec50_determination sar_analysis SAR Analysis ki_determination->sar_analysis ec50_determination->sar_analysis behavioral_assay Behavioral Assays (e.g., HTR) sar_analysis->behavioral_assay G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol tryptamine 5-Substituted Tryptamine receptor 5-HT2A Receptor tryptamine->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release from ER ip3->ca2_release pkc_activation PKC Activation dag->pkc_activation cellular_response Downstream Cellular Response ca2_release->cellular_response pkc_activation->cellular_response

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to rigorous safety and operational protocols. The proper disposal of chemical reagents, such as 5-Methyltryptamine hydrochloride, is a critical component of laboratory safety and regulatory compliance. Adherence to established guidelines not only prevents environmental contamination but also ensures a safe working environment for all personnel.

Immediate Safety and Disposal Plan

The disposal of this compound must be managed as hazardous waste, in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3] The following step-by-step procedure outlines the essential operational and disposal plan.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[4] All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Step 2: Waste Collection and Containment

All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be collected in designated, leak-proof, and chemically compatible containers.[4][6] It is preferable to use plastic containers over glass to minimize the risk of breakage.[1]

Step 3: Labeling of Hazardous Waste

The waste container must be clearly labeled with a hazardous waste tag as soon as the first waste is added.[1][7] The label must include:

  • The full chemical name: "this compound". Abbreviations are not permitted.[1]

  • The words "Hazardous Waste".[1][6]

  • Appropriate hazard pictograms.[1]

  • The date of waste generation.[1]

  • The principal investigator's name and contact information.[1]

  • The specific location (building and room number) where the waste was generated.[1]

Step 4: Storage of Hazardous Waste

Waste containers must be kept tightly sealed except when adding waste.[2][6] They should be stored in a designated, secure, and well-ventilated satellite accumulation area, segregated from incompatible materials.[4][6][7]

Step 5: Disposal through Institutional EHS

The final disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department.[1] EHS will arrange for collection by a licensed hazardous waste disposal company. The recommended disposal method for similar tryptamine (B22526) compounds is incineration.[4][8]

Quantitative Data and Decontamination

Decontamination Procedures

  • Personnel: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Contaminated clothing should be removed and washed before reuse.[8] Do not use alcohol-based sanitizers or bleach on skin.[9]

  • Labware: Glassware contaminated with this compound should be treated as hazardous waste.[6] Alternatively, it can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[6][7] After this procedure, the glassware can be washed normally.

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the hazardous waste container.[5] For larger spills, evacuate the area and contact your institution's EHS for assistance.

Parameter Guideline Citation
Disposal Method Incineration via a licensed hazardous waste facility[4][8]
Container Type Leak-proof, chemically compatible (plastic preferred)[1][4][6]
Labeling "Hazardous Waste" with full chemical name and details[1][6][7]
PPE Safety goggles, lab coat, chemical-resistant gloves[4]
Work Area Certified chemical fume hood[4][5]
Personnel Decontamination Wash with soap and water for at least 15 minutes[8]
Labware Decontamination Triple-rinse with solvent, collect rinsate as hazardous waste[6][7]

Experimental Protocol: Preparation for Disposal

The following protocol details the methodology for preparing this compound waste for disposal, as recommended for similar compounds.

Materials:

  • This compound waste

  • Appropriate hazardous waste container

  • Combustible solvent (e.g., ethanol), if required by your EHS or disposal vendor

  • Personal Protective Equipment (as listed above)

  • Chemical fume hood

Procedure:

  • Don PPE: Put on safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Fume Hood: Perform all subsequent steps within a certified chemical fume hood.

  • Transfer Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container.

  • Manage Solutions: For solutions of this compound, ensure the solvent is compatible with the waste container before transferring.

  • Solvent Addition (if required): Some disposal facilities require the material to be dissolved in a combustible solvent to facilitate incineration.[4][8] If this is the case, slowly add the recommended solvent to the waste container.

  • Secure and Label: Tightly seal the waste container. Ensure the hazardous waste label is complete and accurate.

  • Store for Pickup: Move the sealed container to your laboratory's designated satellite accumulation area for hazardous waste.

  • Documentation: Log the generation of the hazardous waste according to your institution's procedures.[4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_label Labeling & Storage cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood CollectWaste Collect Waste in Compatible Container FumeHood->CollectWaste LabelContainer Label as 'Hazardous Waste' with Full Details CollectWaste->LabelContainer Store Store in Designated Satellite Area LabelContainer->Store EHS Contact Institutional EHS Store->EHS Collection Waste Collected by Licensed Vendor EHS->Collection Incineration Final Disposal (Incineration) Collection->Incineration

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Methyltryptamine hydrochloride. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this potent bioactive compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired to prevent inhalation of the powdered compound.[1]
Hands Compatible chemical-resistant glovesPrevents skin exposure.[1]
Eyes Protective eyeglasses or chemical safety gogglesMust comply with OSHA regulations.[1]
Body Laboratory coat, disposable coverallsFor quantities up to 500 grams, a lab coat is suitable. For larger quantities, low-permeability disposable coveralls are recommended.[2]

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the initial response for different types of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation occurs.[2]
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[4] Seek immediate medical attention.[3]

Safe Handling and Storage Workflow

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety. The workflow below outlines the necessary steps.

cluster_storage Storage cluster_handling Handling Store in a dry, cool, and well-ventilated area Store in a dry, cool, and well-ventilated area Keep container tightly closed Keep container tightly closed Store in a dry, cool, and well-ventilated area->Keep container tightly closed Store away from incompatible materials (strong oxidizing agents) Store away from incompatible materials (strong oxidizing agents) Keep container tightly closed->Store away from incompatible materials (strong oxidizing agents) Keep refrigerated to maintain product quality Keep refrigerated to maintain product quality Store away from incompatible materials (strong oxidizing agents)->Keep refrigerated to maintain product quality Ensure adequate ventilation Ensure adequate ventilation Keep refrigerated to maintain product quality->Ensure adequate ventilation Wear appropriate PPE Wear appropriate PPE Ensure adequate ventilation->Wear appropriate PPE Avoid contact with skin, eyes, and clothing Avoid contact with skin, eyes, and clothing Wear appropriate PPE->Avoid contact with skin, eyes, and clothing Avoid ingestion and inhalation Avoid ingestion and inhalation Avoid contact with skin, eyes, and clothing->Avoid ingestion and inhalation Avoid dust formation Avoid dust formation Avoid ingestion and inhalation->Avoid dust formation End End Avoid dust formation->End Start Start Start->Store in a dry, cool, and well-ventilated area

Safe Handling and Storage Workflow

Spill Cleanup Protocol

In the event of a spill, a systematic and calm response is necessary to contain and clean the affected area safely. The following diagram illustrates the step-by-step procedure for cleaning a spill of powdered this compound.

Alert personnel and clear the area Alert personnel and clear the area Don appropriate PPE (including respirator) Don appropriate PPE (including respirator) Alert personnel and clear the area->Don appropriate PPE (including respirator) Cover the spill with wet absorbent material to prevent dust Cover the spill with wet absorbent material to prevent dust Don appropriate PPE (including respirator)->Cover the spill with wet absorbent material to prevent dust Gently sweep up the absorbed material Gently sweep up the absorbed material Cover the spill with wet absorbent material to prevent dust->Gently sweep up the absorbed material Place waste in a sealed, labeled container Place waste in a sealed, labeled container Gently sweep up the absorbed material->Place waste in a sealed, labeled container Clean the spill area three times with a detergent solution, then rinse Clean the spill area three times with a detergent solution, then rinse Place waste in a sealed, labeled container->Clean the spill area three times with a detergent solution, then rinse Dispose of all contaminated materials as hazardous waste Dispose of all contaminated materials as hazardous waste Clean the spill area three times with a detergent solution, then rinse->Dispose of all contaminated materials as hazardous waste Decontaminate reusable PPE Decontaminate reusable PPE Dispose of all contaminated materials as hazardous waste->Decontaminate reusable PPE Cleanup Complete Cleanup Complete Decontaminate reusable PPE->Cleanup Complete Spill Occurs Spill Occurs Spill Occurs->Alert personnel and clear the area

Spill Cleanup Protocol

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] The logical flow for proper disposal is outlined below.

Collect all waste (unused product, contaminated PPE, and cleanup materials) Collect all waste (unused product, contaminated PPE, and cleanup materials) Place waste in a clearly labeled, sealed, and puncture-resistant container Place waste in a clearly labeled, sealed, and puncture-resistant container Collect all waste (unused product, contaminated PPE, and cleanup materials)->Place waste in a clearly labeled, sealed, and puncture-resistant container Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures Place waste in a clearly labeled, sealed, and puncture-resistant container->Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures Arrange for pickup by a licensed hazardous waste disposal company Arrange for pickup by a licensed hazardous waste disposal company Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures->Arrange for pickup by a licensed hazardous waste disposal company Proper Disposal Proper Disposal Arrange for pickup by a licensed hazardous waste disposal company->Proper Disposal Do not dispose of in standard trash or down the drain Do not dispose of in standard trash or down the drain Waste Generation Waste Generation Waste Generation->Collect all waste (unused product, contaminated PPE, and cleanup materials) Waste Generation->Do not dispose of in standard trash or down the drain

Waste Disposal Plan

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyltryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyltryptamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。